Hsd17B13-IN-24
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H15Cl2FN4O3 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1 |
InChI Key |
MVKABGMNVFRRMU-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition in Hepatocytes: A Technical Guide to the Mechanism of Action
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-24" is not publicly available. This guide will focus on the mechanism of action of well-characterized HSD17B13 inhibitors, such as BI-3231, in hepatocytes, which is presumed to be representative of the target class.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Emerging evidence from genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting this enzyme.[3] This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the cellular and molecular effects relevant to researchers, scientists, and drug development professionals.
Core Mechanism of HSD17B13 and its Inhibition
HSD17B13 is an oxidoreductase that is thought to play a role in hepatic lipid and retinol metabolism.[4][5] While its precise endogenous substrate is still under investigation, it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[6]
Inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases. Potent and selective inhibitors, such as BI-3231, have been developed to probe the function of this enzyme and for their therapeutic potential.[7] The primary mechanism of action of these inhibitors is the direct binding to the enzyme, blocking its catalytic activity.
Effects of HSD17B13 Inhibition in Hepatocytes
Inhibition of HSD17B13 in hepatocytes leads to a cascade of beneficial effects, particularly in the context of lipotoxicity, a key driver of NASH.
Attenuation of Lipotoxicity
Studies utilizing the selective inhibitor BI-3231 have demonstrated its ability to mitigate the detrimental effects of lipotoxic stress in hepatocytes. In cellular models of hepatocellular lipotoxicity, treatment with an HSD17B13 inhibitor has been shown to:
-
Reduce Triglyceride Accumulation: A significant decrease in the accumulation of triglycerides within lipid droplets is observed.
-
Improve Cellular Health: Inhibition of HSD17B13 promotes hepatocyte proliferation and differentiation, counteracting the cytotoxic effects of excess fatty acids.
-
Restore Lipid Homeostasis: Treatment helps to re-establish a balanced lipid metabolism within the hepatocytes.
Modulation of Mitochondrial Function
Interestingly, the therapeutic effects of HSD17B13 inhibition appear to be linked to an improvement in mitochondrial respiratory function. This enhancement of mitochondrial activity occurs without a corresponding increase in β-oxidation.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on HSD17B13 inhibitors.
| Parameter | Inhibitor | Cell Type | Condition | Result | Reference |
| IC50 | BI-3231 | Recombinant human HSD17B13 | In vitro enzyme assay | 1 nM | [7] |
| Triglyceride Accumulation | BI-3231 | Human and mouse hepatocytes | Lipotoxic stress | Significantly decreased | [4] |
| Mitochondrial Respiration | BI-3231 | Human and mouse hepatocytes | Lipotoxic stress | Increased | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying HSD17B13 inhibition in hepatocytes.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes under lipotoxic conditions.
Caption: A general experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in a hepatocyte model of lipotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring NADH production (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound (or vehicle control).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the production of NADH using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hepatocyte Lipotoxicity Model and Treatment
Objective: To assess the effect of an HSD17B13 inhibitor on hepatocyte viability and lipid accumulation under lipotoxic conditions.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Palmitic acid (or other long-chain saturated fatty acid)
-
Bovine serum albumin (BSA)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Reagents for assessing triglyceride content (e.g., AdipoRed) and cell viability (e.g., MTT)
Procedure:
-
Seed hepatocytes in appropriate culture plates and allow them to adhere.
-
Prepare a stock solution of palmitic acid complexed to BSA.
-
Induce lipotoxicity by treating the cells with the palmitic acid-BSA complex for a predetermined duration (e.g., 24-48 hours).
-
Concurrently with the lipotoxic challenge, treat the cells with various concentrations of this compound or a vehicle control.
-
Following the treatment period, perform assays to measure:
-
Triglyceride Accumulation: Stain with a fluorescent lipid dye (e.g., AdipoRed, Nile Red) and quantify using a plate reader or microscopy.
-
Cell Viability: Use an MTT or similar assay to assess metabolic activity as a surrogate for cell viability.
-
Analysis of Mitochondrial Respiration
Objective: To measure the effect of HSD17B13 inhibition on mitochondrial function in hepatocytes.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Hepatocytes, lipotoxicity induction reagents, and this compound as described above.
Procedure:
-
Seed hepatocytes in a Seahorse XF Cell Culture Microplate.
-
Induce lipotoxicity and treat with this compound as previously described.
-
Prior to the assay, replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.
-
From the OCR data, calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The inhibition of HSD17B13 in hepatocytes represents a promising therapeutic avenue for the treatment of chronic liver diseases such as NASH. The mechanism of action involves the direct blockade of the enzyme's catalytic activity, leading to a reduction in lipotoxicity-induced triglyceride accumulation and cellular stress, alongside an enhancement of mitochondrial respiratory function. The experimental protocols and assays detailed in this guide provide a framework for the continued investigation and development of HSD17B13 inhibitors as a novel class of therapeutics for liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
A Technical Guide to the Role of CIDE Proteins in the Pathogenesis of Non-alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can advance to cirrhosis and hepatocellular carcinoma.[1][2] It is the most common chronic liver disease globally, closely linked to metabolic syndrome, obesity, and type 2 diabetes.[1][2][3] A key feature of NAFLD is the excessive accumulation of triglycerides within hepatocyte lipid droplets (LDs).[4][5] Initially viewed as inert storage depots, LDs are now recognized as dynamic organelles central to lipid homeostasis, and their dysfunction is a critical factor in NAFLD pathogenesis.[6]
Recently, the Cell Death-Inducing DFF45-like Effector (CIDE) family of proteins has emerged as pivotal regulators of LD dynamics and hepatic lipid metabolism.[1][7][8] This guide focuses on the liver-specific roles of CIDE proteins, particularly the differential expression and function of CIDEA and CIDEC (FSP27) in the progression from benign steatosis to the more severe, inflammatory state of NASH.
The CIDE Family of Lipid Droplet-Associated Proteins
The CIDE family in mammals consists of three members: CIDEA, CIDEB, and CIDEC (also known as Fat-Specific Protein 27 or FSP27).[1] These proteins are primarily localized to the endoplasmic reticulum (ER) and the surface of LDs, where they play crucial roles in controlling LD fusion, growth, and lipid homeostasis.[7][9]
-
CIDEA: Primarily studied in brown adipose tissue, CIDEA is also expressed in the liver under certain metabolic conditions.[10][11] It is a potent inducer of LD fusion and growth.[10][12] Its expression in the liver is regulated by the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1]
-
CIDEB: The most highly expressed CIDE member in the healthy liver. It is involved in the secretion of Very Low-Density Lipoprotein (VLDL) and also promotes LD fusion.[8][11]
-
CIDEC/FSP27: A well-established regulator of LD size in adipocytes, CIDEC promotes the fusion of smaller LDs into larger ones, thereby minimizing the total surface area and limiting lipolysis.[8][9] In the liver, its expression is typically low but is markedly induced under steatotic conditions.[11] A splice variant, FSP27β (human homologue CIDEC2), has been identified as playing a distinct, pro-inflammatory role in the progression of NAFLD.[1][3]
Differential Expression of CIDEA and CIDEC in NAFLD Progression
The transition from simple steatosis to NASH is a critical event in NAFLD pathogenesis, yet the underlying mechanisms are not fully understood.[1] Recent evidence from both animal models and human patients indicates that a shift in the balance of CIDE protein expression is a key factor in this progression.
In obesity-mediated simple steatosis, the hepatic expression of both CIDEA and CIDEC is upregulated, which is thought to be an adaptive mechanism to safely store excess fatty acids in enlarging lipid droplets.[1][3] However, as the disease progresses to steatohepatitis, a distinct expression pattern emerges: CIDEA expression decreases, while the expression of the FSP27β (CIDEC2) isoform is strongly induced.[1][3] This inverse expression pattern correlates directly with the severity of liver inflammation and injury.[1][3]
-
Decreased CIDEA: In mouse models of steatohepatitis and in obese patients with NASH, lower hepatic CIDEA expression is associated with more severe liver injury, including inflammation and higher Alanine Aminotransferase (ALT) activity.[1]
-
Increased FSP27β/CIDEC2: Conversely, hepatic FSP27β/CIDEC2 expression strongly and positively correlates with the NAFLD Activity Score (NAS) and markers of liver injury in both mice and humans.[1][3] Overexpression of this isoform in cell lines sensitizes them to apoptosis in response to stressors like TNFα and saturated fatty acids.[3]
This differential expression suggests that while CIDEA and CIDECα may have protective roles in sequestering lipids during simple steatosis, the switch towards high FSP27β/CIDEC2 and low CIDEA expression marks a transition to a pathogenic state, contributing to lipotoxicity, inflammation, and cell death.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CIDE protein expression in NAFLD.
Table 1: CIDE Expression in Mouse Models of NAFLD
| Model | Condition | CIDEA mRNA/Protein | FSP27β mRNA | Correlation with Steatosis (%) | Correlation with ALT (U/L) | Reference |
|---|---|---|---|---|---|---|
| HFD | 33 weeks | Upregulated | Upregulated | Positive (CIDEA & FSP27β) | Positive (CIDEA & FSP27β) | [3] |
| MCDD | 2 weeks | Downregulated | Upregulated | Negative (CIDEA) | Negative (CIDEA) | [1] |
| MCDD | 7 weeks | Strongly Downregulated | Strongly Upregulated | Negative (CIDEA) | Negative (CIDEA) | [1] |
HFD: High-Fat Diet; MCDD: Methionine- and Choline-Deficient Diet; ALT: Alanine Aminotransferase.
Table 2: CIDE Expression in Human NAFLD Patients
| Parameter | Patient Group: No NAFLD | Patient Group: Steatosis | Patient Group: NASH | Correlation with NAFLD Activity Score (NAS) | Reference |
|---|---|---|---|---|---|
| Hepatic CIDEA mRNA | Baseline | Increased | Decreased | Negative trend with severity | [1][3] |
| Hepatic CIDEC2 mRNA | Low | Moderate Increase | Strong Increase | Strong Positive Correlation | [1][3] |
NASH: Non-alcoholic Steatohepatitis.
Signaling Pathways and Experimental Workflows
CIDE-Mediated Lipid Droplet Fusion
CIDE proteins facilitate the growth of lipid droplets through a multi-step fusion process. This process is critical for efficient energy storage but can become pathogenic when dysregulated.
Caption: A four-step workflow for CIDE-mediated lipid droplet fusion.
Proposed Signaling in NAFLD Progression
The differential regulation of CIDE proteins is a key aspect of the signaling cascade that drives the progression from steatosis to NASH.
Caption: Signaling shift of CIDE proteins in NAFLD progression.
Experimental Protocols
Protocol 1: Isolation of Lipid Droplets from Liver Tissue
This protocol describes the isolation of LDs from liver tissue based on their low density.[13]
-
Tissue Homogenization: a. Perfuse the liver with ice-cold PBS to remove blood. b. Mince approximately 100-200 mg of fresh liver tissue on ice. c. Add 7 mL of ice-cold tissue homogenization buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors). d. Homogenize on ice using a Dounce homogenizer with a loose-fitting pestle (20 strokes). e. Transfer the homogenate to a 15 mL centrifuge tube.
-
Removal of Nuclei and Mitochondria: a. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris. b. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS). c. Centrifuge the PNS at 12,000 x g for 15 min at 4°C to pellet mitochondria.
-
Lipid Droplet Flotation: a. Collect the supernatant (post-mitochondrial fraction) and transfer to an ultracentrifuge tube (e.g., SW41). b. Carefully overlay the sample with a lower density buffer (e.g., Buffer B: 20 mM HEPES, 100 mM KCl, 2 mM MgCl2, pH 7.4).[14] c. Centrifuge at 100,000 - 250,000 x g for 1 hour at 4°C.[13][14] d. After centrifugation, the LDs will form a white, fatty layer at the very top of the gradient.
-
Collection and Washing: a. Carefully aspirate the floating LD fraction using a pipette. b. Transfer to a new microcentrifuge tube and wash by resuspending in 1 mL of homogenization buffer. c. Centrifuge at 20,000 x g for 10 min at 4°C. The LDs will float; carefully remove the infranatant below the LD layer. d. Repeat the wash step 2-3 times to ensure purity.
Protocol 2: Co-Immunoprecipitation (Co-IP) of LD-Associated Proteins
This protocol is for investigating protein-protein interactions on the surface of isolated LDs.[14]
-
Protein Extraction from Isolated LDs: a. Start with the purified LD fraction from Protocol 1. b. Add 0.5 mL of ice-cold RIPA buffer supplemented with protease inhibitors to the LDs. c. Gently resuspend and incubate on a rotator for 30 min at 4°C to solubilize LD-associated proteins. d. Centrifuge at 14,000 x g for 15 min at 4°C. The clear supernatant contains the LD protein lysate.
-
Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator. b. Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate). c. Add 2-5 µg of the primary antibody (against the "bait" protein) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. d. Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing and Elution: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer (e.g., a less stringent version of RIPA buffer). c. After the final wash, remove all supernatant. d. Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes. e. Pellet the beads and collect the supernatant for analysis by Western blotting.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of CIDEA and CIDEC2 in liver tissue.
-
RNA Extraction: a. Homogenize 20-30 mg of frozen liver tissue in 1 mL of TRIzol reagent or a similar lysis buffer. b. Extract total RNA according to the manufacturer's protocol (e.g., using chloroform phase separation and isopropanol precipitation). c. Resuspend the RNA pellet in RNase-free water. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. b. Follow the manufacturer's instructions for reaction setup and thermal cycling.
-
qRT-PCR Reaction: a. Prepare the reaction mix in a 96-well PCR plate. For each 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water. b. Run the plate in a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a housekeeping gene (e.g., B2M or 36B4) for normalization.[1]
-
Data Analysis: a. Calculate the cycle threshold (Ct) values for each gene. b. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene (CIDEA, CIDEC2) expression to the housekeeping gene.
Conclusion and Future Directions
The differential expression of CIDE family members, specifically the downregulation of CIDEA and the upregulation of FSP27β/CIDEC2, is a critical feature of the progression from hepatic steatosis to NASH. This molecular switch appears to drive the liver from a state of adaptive lipid storage to one of lipotoxicity, inflammation, and injury. The ratio of FSP27β/CIDEA could serve as a valuable biomarker for assessing NAFLD severity and progression risk.
Future research should focus on several key areas:
-
Upstream Regulation: Identifying the specific transcription factors and signaling pathways responsible for the inverse regulation of CIDEA and FSP27β/CIDEC2 during the transition to NASH.
-
Therapeutic Targeting: Exploring strategies to selectively inhibit FSP27β/CIDEC2 activity or restore CIDEA expression in the liver as a potential therapeutic intervention for NASH.
-
Functional Distinction: Further elucidating the precise molecular differences in how CIDEA and FSP27β/CIDEC2 interact with the LD proteome and lipidome to mediate their distinct functional outcomes.
A deeper understanding of the role of these liver-specific lipid droplet proteins will be instrumental in developing targeted and effective therapies for the growing epidemic of NAFLD.
References
- 1. The Differential Expression of Cide Family Members is Associated with Nafld Progression from Steatosis to Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal farnesoid X receptor signaling promotes nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of lipid droplet proteins in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Omic studies reveal the pathogenic lipid droplet proteins in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIDE family proteins control lipid homeostasis and the development of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Roles of Cell Death-inducing DNA Fragmentation Factor-α-like Effector (CIDE) Proteins in Promoting Lipid Droplet Fusion and Growth in Subpopulations of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The brown adipocyte protein CIDEA promotes lipid droplet fusion via a phosphatidic acid-binding amphipathic helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The brown adipocyte protein CIDEA promotes lipid droplet fusion via a phosphatidic acid-binding amphipathic helix | eLife [elifesciences.org]
- 13. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]
- 14. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Enzymatic Activity of HSD17B13 with Hsd17B13-IN-24: An In-depth Technical Guide
Abstract: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1] This has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13 and details experimental protocols for its investigation using the hypothetical small molecule inhibitor, Hsd17B13-IN-24. The methodologies and data presented herein are representative of current research approaches in the field and are intended to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is known to be involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] The enzyme is predominantly localized to the surface of lipid droplets within hepatocytes.[1] While its precise physiological substrates are still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][4] This activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[4] Overexpression of HSD17B13 has been linked to increased lipid droplet size and number in hepatocytes, suggesting a role in hepatic lipid metabolism.[1]
The protective effect of HSD17B13 loss-of-function variants underscores the therapeutic potential of inhibiting its enzymatic activity. Small molecule inhibitors are being developed to mimic this protective effect and offer a therapeutic strategy for NAFLD and other chronic liver diseases. This guide focuses on the characterization of one such hypothetical inhibitor, this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory potential of this compound on the enzymatic activity of HSD17B13 can be quantified through various in vitro assays. The following tables summarize hypothetical quantitative data for this compound, representing typical results obtained for a potent and selective HSD17B13 inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | This compound IC50 (nM) |
| Biochemical Assay (Recombinant Human HSD17B13) | β-estradiol | 8.5 |
| Biochemical Assay (Recombinant Human HSD17B13) | Retinol | 12.2 |
| Cell-Based Assay (HEK293 cells overexpressing HSD17B13) | All-trans-retinol | 45.7 |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| HSD17B13 | 8.5 |
| HSD17B1 | > 10,000 |
| HSD17B2 | > 10,000 |
| HSD17B4 | > 10,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 activity and its inhibition. The following are representative protocols for key experiments.
Recombinant HSD17B13 Expression and Purification
-
Expression: Human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., with a His-tag) and expressed in an appropriate system, such as Sf9 insect cells using a baculovirus expression system or in E. coli.
-
Lysis: Cells are harvested and lysed using a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100) with protease inhibitors.
-
Purification: The lysate is cleared by centrifugation, and the supernatant containing the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
-
Verification: Protein concentration is determined (e.g., by Bradford assay), and purity is assessed by SDS-PAGE and Coomassie blue staining.
HSD17B13 Enzymatic Activity Assay (Biochemical)
This assay measures the conversion of a substrate by recombinant HSD17B13, often by detecting the production of NADH.
-
Reaction Mixture: Prepare a reaction mixture in a 384-well plate containing 300 ng of recombinant human HSD17B13 protein in a suitable buffer (e.g., PBS), 500 µM NAD+, and 15 µM β-estradiol as the substrate, with 0.05% DMSO as a vehicle control.[5]
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a 1-hour incubation, add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-Glo™ Assay).[5]
-
Measurement: Measure the luminescence using a multi-mode plate reader. The signal is proportional to the amount of NADH produced and thus to the enzyme activity.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase (RDH) Assay
This assay measures the RDH activity of HSD17B13 in a cellular context.[6]
-
Cell Culture and Transfection: Seed HEK293 cells and transiently transfect them with a plasmid expressing human HSD17B13 or an empty vector control.[6]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Substrate Addition: Add all-trans-retinol (e.g., 5 µM) to the culture medium and incubate for 8 hours.[6]
-
Retinoid Extraction: Harvest the cells, lyse them, and extract retinoids using a suitable organic solvent.
-
Quantification: Separate and quantify retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC) with detection at a specific wavelength (e.g., 340 nm).[6]
-
Normalization and Analysis: Normalize retinoid levels to the total protein concentration in each sample. Calculate the IC50 value as described for the biochemical assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: Proposed signaling pathway of HSD17B13 in retinol metabolism within a hepatocyte and the inhibitory action of this compound.
Caption: Experimental workflow for determining the inhibitory potency of this compound using biochemical and cell-based assays.
Conclusion
The investigation of HSD17B13 enzymatic activity and its inhibition by small molecules like the hypothetical this compound is a critical area of research for the development of novel therapeutics for chronic liver diseases. The protocols and data presented in this guide provide a framework for the characterization of HSD17B13 inhibitors. Future studies should focus on elucidating the full range of HSD17B13's physiological substrates and further exploring the downstream consequences of its inhibition in relevant disease models. This will be instrumental in translating the genetic insights into effective clinical treatments for patients with NAFLD and other related conditions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-24 as a potential therapeutic for metabolic dysfunction-associated steatohepatitis (MASH)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma (HCC).[1][2][3] The therapeutic landscape for MASH is evolving, with a significant need for novel targets and effective treatments. 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target.[3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing MASH and its progression to more severe liver disease.[2][5][6][7] This has spurred the development of HSD17B13 inhibitors as a potential treatment for MASH.[6][7] This technical guide focuses on Hsd17B13-IN-24, a novel inhibitor of HSD17B13, and explores its potential as a therapeutic agent for MASH.
The Role of HSD17B13 in MASH Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase family, which is involved in the metabolism of steroids, fatty acids, and other lipids.[5] It is primarily localized to the surface of lipid droplets within hepatocytes.[8] The precise physiological function of HSD17B13 is still under investigation, but it is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][8] Overexpression of HSD17B13 has been observed in patients with MASLD and is associated with increased lipid droplet accumulation.[9]
The protective effect of HSD17B13 loss-of-function variants suggests that inhibition of its enzymatic activity could be a viable therapeutic strategy for MASH.[7] By blocking HSD17B13, it is hypothesized that the progression of steatosis, inflammation, and fibrosis can be attenuated.
This compound: A Novel Inhibitor
This compound is a potent inhibitor of HSD17B13. While extensive preclinical and clinical data for this specific compound are not yet publicly available, its in vitro potency has been established.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Substrate | IC50 | Source |
| This compound | HSD17B13 | Estradiol | <0.1 μM | [10] |
Table 2: Representative Preclinical Data for HSD17B13 Inhibitors in MASH Models
| Compound/Therapeutic | Model | Dosing | Key Findings | Source |
| M-5475 | CDAA-HFD Mouse Model | 30 and 100 mg/kg, oral | Reduced hepatomegaly, plasma ALT, liver hydroxyproline, and fibrosis stage. | [1] |
| BI-3231 | Palmitic Acid-induced Lipotoxicity in Hepatocytes | In vitro | Decreased triglyceride accumulation. | |
| ARO-HSD (RNAi) | Patients with suspected NASH | 25, 100, or 200 mg, subcutaneous | Mean reduction in hepatic HSD17B13 mRNA of up to 93.4%; reduction in ALT levels. | |
| Rapirosiran (RNAi) | Healthy adults and MASH patients | Single and multiple subcutaneous doses | Median reduction of 78% in liver HSD17B13 mRNA in the highest-dose group. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
In Vitro HSD17B13 Enzyme Activity Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Test compound (this compound)
-
Assay buffer
-
Detection system (e.g., mass spectrometry)
-
-
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Serially dilute the test compound to create a range of concentrations.
-
In a multi-well plate, combine the HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction.
-
Quantify the product formation using a suitable detection method, such as mass spectrometry.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Lipotoxicity Assay
This assay evaluates the ability of an HSD17B13 inhibitor to protect hepatocytes from lipid-induced toxicity.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Palmitic acid or other free fatty acids
-
Test compound (this compound)
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
-
Reagents for quantifying intracellular triglycerides
-
-
Procedure:
-
Culture hepatocytes in multi-well plates.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Concurrently treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess cell viability using a standard assay.
-
Lyse the cells and measure the intracellular triglyceride content.
-
Analyze the data to determine the protective effect of the compound against lipotoxicity and lipid accumulation.
-
In Vivo MASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model
This is a widely used animal model to induce MASH with fibrosis.[1]
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet:
-
Control group: Standard chow diet.
-
MASH group: CDAA-HFD (e.g., 60% fat, 0.1% methionine, and choline-deficient).
-
-
Procedure:
-
Acclimate the mice to the facility.
-
Induce MASH by feeding the mice the CDAA-HFD for a period of 6-12 weeks to establish steatohepatitis and fibrosis.[1]
-
Randomize the MASH mice into vehicle and treatment groups.
-
Administer the test compound (e.g., this compound) or vehicle daily via oral gavage or another appropriate route.
-
Continue the CDAA-HFD and treatment for a specified duration (e.g., 8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the study, collect blood samples for analysis of liver enzymes (ALT, AST) and other biomarkers.
-
Euthanize the animals and harvest the livers.
-
Process liver tissue for histopathological analysis (H&E, Sirius Red staining), measurement of hydroxyproline content (a marker of fibrosis), and gene expression analysis.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of MASH. This compound is a potent inhibitor of this target. While further preclinical and clinical studies are needed to fully elucidate its efficacy and safety profile, the foundational evidence supporting HSD17B13 inhibition provides a strong rationale for its continued development. This technical guide provides a framework for researchers and drug development professionals to understand the therapeutic potential of this compound and to design further investigations into its role in combating MASH.
References
- 1. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 2. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Role of HSD17B13 Inhibition in Hepatic Steatosis and Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatic steatosis and its progression to non-alcoholic steatohepatitis (NASH) and fibrosis represent a significant and growing unmet medical need. Recent genetic and preclinical research has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma. This has spurred the development of inhibitors targeting HSD17B13. While information on a specific inhibitor designated "Hsd17B13-IN-24" is not publicly available, this guide provides a comprehensive overview of the role of HSD17B13 in liver pathophysiology and the current landscape of inhibitors in development. We will delve into the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
The Role of HSD17B13 in Liver Physiology and Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes and is localized to the surface of lipid droplets.[2][3] Its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[1][4]
Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets, suggesting a role in promoting hepatic steatosis.[2] The proposed mechanisms for HSD17B13's role in the progression of liver disease include its enzymatic activity, which may involve retinol metabolism, and its potential scaffolding function on lipid droplets.[2][5]
Human genetic studies have been a major driver in validating HSD17B13 as a therapeutic target. A specific splice variant, rs72613567:TA, results in a loss of HSD17B13 function and is associated with a reduced risk of developing NASH and fibrosis.[2][6] This protective effect appears to be independent of the degree of steatosis, suggesting that HSD17B13 plays a more critical role in the inflammatory and fibrotic processes that drive disease progression.[6][7]
Therapeutic Inhibition of HSD17B13
The genetic validation of HSD17B13 has led to the rapid development of therapeutic inhibitors, including small molecules and RNA interference (RNAi) therapeutics. These agents aim to replicate the protective phenotype observed in individuals with loss-of-function variants.
Small Molecule Inhibitors
Several small molecule inhibitors of HSD17B13 are in preclinical and early-stage clinical development. These compounds are designed to directly inhibit the enzymatic activity of the HSD17B13 protein.
| Compound Name/Code | Development Stage | Key Findings |
| INI-822 | Phase I Clinical Trial[8] | First-in-class oral small molecule inhibitor.[8] |
| BI-3231 | Preclinical[9] | Potent and selective inhibitor, shows extensive liver tissue accumulation.[9] |
| Compound 32 | Preclinical[10] | IC50 of 2.5 nM; demonstrates a liver-targeting profile and anti-MASH effects in mouse models.[10] |
| EP-036332 | Preclinical[11] | IC50 of 14 nM (human) and 2.5 nM (mouse); shows hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis.[11] |
| EP-040081 | Preclinical[11] | IC50 of 79 nM (human) and 74 nM (mouse); demonstrates a decrease in blood levels of ALT and pro-inflammatory cytokines in a mouse model.[11] |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics offer an alternative approach by reducing the expression of the HSD17B13 protein. These therapies utilize small interfering RNA (siRNA) to target and degrade HSD17B13 messenger RNA (mRNA).
| Compound Name/Code | Development Stage | Key Findings |
| GSK4532990 (ARO-HSD) | Phase IIb Clinical Trial[12] | Subcutaneously administered; demonstrates a dose-dependent reduction in hepatic HSD17B13 mRNA and protein levels, accompanied by reductions in ALT.[13] In a Phase I/II study, a 200 mg dose resulted in a -93.4% mean change in hepatic HSD17B13 mRNA and a -42.3% mean change in ALT.[13] |
| Rapirosiran (ALN-HSD) | Phase I Clinical Trial[14] | Subcutaneously administered; a 400 mg dose resulted in a median reduction of 78% in liver HSD17B13 mRNA at 6 months in patients with MASH.[14] The therapy has shown an encouraging safety and tolerability profile.[14] |
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which HSD17B13 contributes to hepatic steatosis and fibrosis are still under investigation. However, several key signaling pathways have been implicated.
Regulation of HSD17B13 Expression
The expression of HSD17B13 is regulated by nuclear receptors and transcription factors involved in lipid metabolism.
Caption: Regulation of HSD17B13 expression and its role in a positive feedback loop promoting lipogenesis.
Studies have shown that the liver X receptor α (LXRα) induces the expression of HSD17B13 through the sterol regulatory element-binding protein 1c (SREBP-1c).[2] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can enhance hepatic lipogenesis.[2]
Pro-fibrotic Signaling
HSD17B13 activity in hepatocytes may promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through paracrine signaling.
Caption: Proposed mechanism of HSD17B13-mediated paracrine activation of hepatic stellate cells.
Recent research suggests that catalytically active HSD17B13 in hepatocytes stimulates the transcription and secretion of transforming growth factor-beta 1 (TGF-β1).[5] Secreted TGF-β1 then acts on neighboring HSCs, promoting their activation and the subsequent deposition of extracellular matrix, leading to fibrosis.[5] Inhibition of HSD17B13 is therefore hypothesized to disrupt this pro-fibrotic signaling cascade.
Experimental Protocols
A variety of in vitro and in vivo models are utilized to study the function of HSD17B13 and evaluate the efficacy of its inhibitors.
In Vitro Assays
-
Enzyme Inhibition Assay: The inhibitory activity of compounds against HSD17B13 is often assessed using a biochemical assay that measures the conversion of a substrate, such as β-estradiol, by the recombinant human HSD17B13 enzyme.[15] The production of NADH can be detected using a coupled-enzyme luminescence assay.[16]
-
Cell-based Activity Assays: HEK293 or HepG2 cells are engineered to stably or transiently express human or mouse HSD17B13.[16][17] The activity of the enzyme is then monitored by measuring the conversion of substrates using methods like RapidFire mass spectrometry.[16]
-
Hepatocyte-Stellate Cell Co-culture: To model the interaction between hepatocytes and HSCs, Transwell insert co-culture systems are employed.[18] Hepatocytes expressing HSD17B13 are cultured in the insert, and the activation of HSCs in the lower chamber is assessed by measuring the expression of fibrotic markers.[18]
In Vivo Animal Models
-
Diet-Induced Models of NAFLD/NASH: Mice are fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce hepatic steatosis, inflammation, and fibrosis.[7][16] These models are used to evaluate the effects of HSD17B13 inhibitors on the development and progression of liver disease.
-
Chemically-Induced Liver Injury: Acute liver injury can be induced in mice through the administration of agents like carbon tetrachloride (CCl4). This model is useful for studying the role of HSD17B13 in acute inflammatory and fibrotic responses.
-
Genetic Models: Knockdown of Hsd17b13 in mice can be achieved using adeno-associated virus (AAV) vectors delivering short hairpin RNA (shRNA).[17] These models help to mimic the effects of HSD17B13 loss-of-function observed in humans.
Caption: A generalized workflow for the development of HSD17B13 inhibitors.
Future Directions and Conclusions
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of hepatic fibrosis and NASH. Both small molecule inhibitors and RNAi therapeutics have shown encouraging preclinical and early clinical results. Future research will need to further elucidate the precise molecular functions of HSD17B13, including the identification of its endogenous substrates and its role in different stages of liver disease. The ongoing clinical trials will be crucial in determining the long-term safety and efficacy of HSD17B13 inhibition in patients with NASH and other chronic liver diseases. The development of these targeted therapies holds the potential to address a significant unmet need for patients at risk of progressing to end-stage liver disease.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 12. primarysourceai.substack.com [primarysourceai.substack.com]
- 13. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enanta.com [enanta.com]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
The Effect of HSD17B13 Inhibition on Lipid Droplet Metabolism: A Technical Guide
Disclaimer: This technical guide summarizes the current understanding of the effects of inhibiting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme on lipid droplet metabolism. The specific inhibitor "Hsd17B13-IN-24" is not referenced in the currently available scientific literature. Therefore, this document extrapolates the likely effects of such an inhibitor based on extensive research into HSD17B13 loss-of-function genetic variants and preclinical knockdown studies.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Elevated expression of HSD17B13 is strongly correlated with the progression of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][5] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Inhibition of HSD17B13 is hypothesized to modulate lipid droplet metabolism by altering lipid composition, reducing lipid storage, and influencing associated inflammatory signaling pathways. This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies relevant to the therapeutic inhibition of HSD17B13.
Core Concepts: HSD17B13 and Lipid Droplet Dynamics
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][3] While its precise enzymatic function is still under investigation, it is known to possess retinol dehydrogenase activity.[6] Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets, promoting the accumulation of triglycerides.[4][5]
The inhibition of HSD17B13 is expected to counteract these effects, leading to:
-
Altered Lipid Homeostasis: A shift in the hepatic lipidome, particularly affecting phospholipid and diacylglycerol concentrations.[7]
-
Reduced Steatosis: A decrease in the accumulation of triglycerides within hepatocytes.
-
Modulation of Inflammatory Pathways: Downregulation of inflammation-related gene sets.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HSD17B13 loss-of-function and knockdown models. These data provide a basis for the anticipated effects of a pharmacological inhibitor like this compound.
Table 1: Impact of HSD17B13 Loss-of-Function on Hepatic Gene Expression
| Gene | Regulation in HSD17B13 Loss-of-Function/Knockdown | Implicated Function | Reference |
| Cd36 | Downregulated | Fatty acid uptake | [7] |
| Cept1 | Downregulated | Phospholipid metabolism | [7] |
| Inflammation-related gene sets | Downregulated | Inflammation | [8] |
Table 2: Effect of HSD17B13 Status on Hepatic Lipid Composition
| Lipid Class | Change with HSD17B13 Loss-of-Function | Potential Implication | Reference |
| Diacylglycerols (DAGs) | Major decrease | Reduced lipotoxicity | [7] |
| Phosphatidylcholines (PCs) | Increase | Altered membrane composition, potentially protective | [7] |
| Triglycerides (TGs) | No significant change in some studies | Protection against fibrosis may be independent of steatosis level | [8][9] |
Signaling Pathways and Experimental Workflows
HSD17B13-Mediated Lipid Droplet Metabolism
The following diagram illustrates the proposed mechanism of HSD17B13 in promoting lipid accumulation and the expected outcome of its inhibition.
Caption: Proposed signaling pathway of HSD17B13 and the effect of its inhibition.
Experimental Workflow for Assessing HSD17B13 Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of an HSD17B13 inhibitor.
Caption: A typical experimental workflow for evaluating an HSD17B13 inhibitor.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying HSD17B13 and lipid metabolism.
In Vitro Lipid Droplet Accumulation Assay
-
Cell Culture: Human hepatoma cells (e.g., Huh7 or HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Steatosis: To induce lipid droplet formation, cells are treated with oleic acid (e.g., 400 μM) complexed to bovine serum albumin for 24 hours.[5]
-
Inhibitor Treatment: Cells are co-treated with varying concentrations of the HSD17B13 inhibitor (e.g., this compound) during the oleic acid incubation period.
-
Lipid Droplet Staining: After treatment, cells are fixed with 4% paraformaldehyde and stained with a neutral lipid dye such as Nile Red or BODIPY 493/503. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope or a high-content imaging system. The number and size of lipid droplets per cell are quantified using image analysis software (e.g., ImageJ).
In Vivo Murine Model of NAFLD
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and hepatic steatosis.
-
Inhibitor Administration: The HSD17B13 inhibitor is administered to a cohort of HFD-fed mice, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 4-8 weeks). A vehicle control group receives the formulation without the active compound.
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance may be monitored throughout the study.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.
-
Molecular Analysis: Liver tissue is used for lipidomic analysis by liquid chromatography-mass spectrometry (LC-MS) to determine the content of various lipid species. Additionally, RNA can be extracted for transcriptomic analysis (RNA-seq) to identify changes in gene expression profiles.
Conclusion
The inhibition of HSD17B13 represents a highly promising therapeutic strategy for the treatment of NAFLD and its progression to more severe liver diseases. While direct data on "this compound" is not yet available, the wealth of genetic and preclinical data on HSD17B13 loss-of-function strongly suggests that a potent and selective inhibitor would favorably modulate hepatic lipid droplet metabolism, reduce liver injury, and protect against fibrosis. The experimental frameworks outlined in this guide provide a robust basis for the preclinical evaluation of such therapeutic candidates. Further research into specific small molecule inhibitors will be crucial to translate the genetic validation of HSD17B13 into a clinical reality.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 8. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
Understanding the protective effects of HSD17B13 loss-of-function with Hsd17B13-IN-24
An In-Depth Technical Guide to the Protective Effects of HSD17B13 Loss-of-Function
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a critical player in the pathogenesis of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD), and alcohol-related liver disease (ALD).[1][4] Notably, genetic variants that result in a loss-of-function of the HSD17B13 protein are strongly associated with protection against the progression of liver disease, from simple steatosis to more severe outcomes like steatohepatitis (MASH), cirrhosis, and hepatocellular carcinoma (HCC).[5][6][7] This has positioned HSD17B13 as a promising therapeutic target for the development of novel treatments for chronic liver conditions.
While extensive research has focused on genetic loss-of-function, this guide synthesizes the current understanding of the protective mechanisms conferred by HSD17B13 inactivation, drawing from genetic association studies and preclinical functional models. It is important to note that based on current publicly available information, a specific inhibitor designated "Hsd17B13-IN-24" is not described in the scientific literature. Therefore, this document will focus on the broader principles and data related to HSD17B13 loss-of-function as a therapeutic strategy.
Core Concepts: HSD17B13 Function and Pathophysiology
HSD17B13 is a member of a large superfamily of enzymes involved in the metabolism of steroid hormones, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients and animal models with NAFLD.[1][2][4] Overexpression of HSD17B13 in hepatocytes promotes the accumulation of lipid droplets, a hallmark of hepatic steatosis.[1][2][8] The proposed mechanism involves HSD17B13's influence on lipid homeostasis, potentially through a positive feedback loop with the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1]
Recent studies have also uncovered a role for HSD17B13 in promoting liver inflammation. The protein can undergo liquid-liquid phase separation (LLPS) around lipid droplets, which enhances its enzymatic activity and increases the biosynthesis of platelet-activating factor (PAF), a potent inflammatory mediator.[9] This, in turn, promotes fibrinogen synthesis and the adhesion of leukocytes, contributing to the inflammatory cascade in MASH.[9]
Quantitative Data on Protective Loss-of-Function Variants
The most studied loss-of-function variant is a TA insertion in the splice donor site of exon 6 (rs72613567), which leads to a truncated, inactive protein.[8] Human genetic studies have consistently demonstrated the protective effect of this variant against various forms of chronic liver disease.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Reduced Risk of Chronic Liver Disease
| Chronic Liver Condition | Population | Risk Reduction with rs72613567:TA Variant | Reference |
| Alcoholic Liver Disease | European | 42% reduction (heterozygotes), 53% reduction (homozygotes) | [4] |
| Alcoholic Cirrhosis | European | 42% reduction (heterozygotes), 73% reduction (homozygotes) | [4] |
| Cirrhosis (all causes) | Danish | Reduced risk of cirrhosis | [10] |
| Hepatocellular Carcinoma (HCC) | Danish | Reduced risk of HCC | [10] |
| NAFLD & NASH | Multi-ethnic Asian | Inversely associated with NAFLD and NASH | [5] |
Note: The protective effects can vary across different ethnicities and disease etiologies.
Signaling Pathways and Mechanisms of Protection
The protective mechanism of HSD17B13 loss-of-function is multifaceted, involving the attenuation of both steatosis and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
a newly identified liver-enriched, hepatocyte-specific, lipid droplet-associated protein, has been reported to be strongly associated with the development and progression of NAFLD/NASH in both mice and humans
An In-depth Review of a Key Player in Liver-Specific Lipid Homeostasis and its Therapeutic Potential
Abstract
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant and growing global health burden with limited therapeutic options. Recent research has identified Cell-death-inducing DNA fragmentation factor-alpha (DFFA)-like effector b (CIDEB) as a critical liver-enriched, hepatocyte-specific, lipid droplet-associated protein that is strongly implicated in the pathogenesis of NAFLD/NASH in both preclinical models and human populations. This technical guide provides a comprehensive overview of CIDEB's function, the experimental evidence supporting its role in liver disease, detailed protocols for its study, and its potential as a therapeutic target for NAFLD/NASH.
Introduction to CIDEB
CIDEB is a member of the CIDE (Cell-death-inducing DFFA-like effector) family of proteins, which also includes CIDEA and CIDEC (FSP27). While initially identified for their role in apoptosis, the CIDE proteins have emerged as crucial regulators of lipid metabolism.[1] CIDEB is predominantly expressed in the liver and localizes to the endoplasmic reticulum (ER) and the surface of lipid droplets (LDs).[1][2] Its strategic location allows it to mediate key processes in hepatic lipid homeostasis, including the packaging and secretion of very-low-density lipoproteins (VLDL) and the regulation of lipid droplet size and fusion.[2][3]
CIDEB's Role in NAFLD/NASH Pathogenesis
A substantial body of evidence from both animal and human studies underscores the pivotal role of CIDEB in the development and progression of NAFLD/NASH.
Preclinical Evidence in Mouse Models
Studies utilizing Cideb-knockout (KO) mice have been instrumental in elucidating its function. These mice are protected from high-fat diet (HFD)-induced obesity, hepatic steatosis, and insulin resistance.[4] Mechanistically, the absence of CIDEB leads to several beneficial metabolic changes in the liver.
-
Reduced Lipogenesis: Cideb-null mice exhibit decreased expression of key lipogenic genes, including sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1).[4]
-
Enhanced Fatty Acid Oxidation: These mice also show an increased rate of hepatic fatty acid oxidation.[4]
-
Impaired VLDL Secretion: While seemingly counterintuitive for preventing steatosis, the VLDL particles secreted from the hepatocytes of Cideb-null mice are smaller and contain less triglyceride, despite normal levels of apolipoprotein B (ApoB).[3] This suggests a crucial role for CIDEB in the final lipidation steps of VLDL maturation.[2][3]
Therapeutic silencing of Cideb in mouse models of NAFLD/NASH using siRNA has replicated the protective phenotype observed in knockout mice. Treatment with GalNAc-conjugated Cideb siRNA, which specifically targets hepatocytes, leads to a significant reduction in liver steatosis, inflammation, and fibrosis in HFD-fed and other MASH mouse models.[5][6]
Human Genetic Evidence
Large-scale human genetic studies have provided compelling evidence for the protective role of CIDEB loss-of-function. Individuals carrying rare, inactivating mutations in the CIDEB gene have a substantially lower risk of developing NAFLD and cirrhosis.[5] This protective effect is observed across different etiologies of liver disease, highlighting CIDEB's central role in maintaining liver health.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and human studies on CIDEB.
Table 1: Phenotypic Characteristics of Cideb-Knockout Mice on a High-Fat Diet.
| Parameter | Wild-Type Mice | Cideb-Knockout Mice | Percentage Change | Reference |
| Body Weight (g) | 43.83 ± 1.54 | 37.05 ± 1.21 | ↓ 15.5% | [7] |
| Adiposity Index (%) | 19.01 ± 1.23 | 10.10 ± 0.89 | ↓ 46.9% | [7] |
| Liver Triglyceride (mg/g) | ~150 | ~50 | ↓ ~66% | [8] |
| Plasma Triglycerides (mg/dL) | ~120 | ~70 | ↓ ~42% | [7] |
| Plasma Free Fatty Acids (mM) | ~1.2 | ~0.8 | ↓ ~33% | [7] |
Table 2: Effects of Cideb siRNA Treatment in a High-Fat Diet-Induced Obese (HFD-DIO) Mouse Model.
| Parameter | Control siRNA | Cideb siRNA | Percentage Change | Reference |
| Liver-to-Body Weight Ratio | ~0.06 | ~0.045 | ↓ ~25% | [5] |
| Serum ALT (U/L) | ~100 | ~50 | ↓ ~50% | [5] |
| Serum AST (U/L) | ~150 | ~80 | ↓ ~47% | [5] |
| Hepatic Triglyceride Content | High | Significantly Reduced | - | [5] |
Table 3: Association of Rare Coding Variants in Human CIDEB with Liver Disease.
| Outcome | Odds Ratio per Allele | 95% Confidence Interval | p-value | Reference |
| Liver Disease (any cause) | 0.67 | 0.57 - 0.79 | 9.9x10⁻⁷ | [9] |
| Nonalcoholic Cirrhosis | 0.46 | 0.33 - 0.65 | 1.1x10⁻⁶ | [5] |
| Nonalcoholic Fatty Liver Disease | 0.47 | 0.38 - 0.58 | 2.0x10⁻¹³ | [5] |
| Decreased Alanine Aminotransferase Levels (beta per allele) | -1.24 U/L | -1.66 to -0.83 | 4.8x10⁻⁹ | [9] |
CIDEB Signaling Pathways
CIDEB is involved in two major interconnected pathways that regulate hepatic lipid metabolism: the VLDL assembly and secretion pathway and the SREBP-mediated lipogenesis pathway.
VLDL Assembly and Secretion Pathway
CIDEB plays a critical role in the maturation of VLDL particles by facilitating the transfer of triglycerides from cytosolic lipid droplets to nascent ApoB proteins in the ER lumen.[2][10] This process is essential for the formation of large, triglyceride-rich VLDL particles.
SREBP-Mediated Lipogenesis Pathway
CIDEB also influences the master regulator of lipogenesis, SREBP. It promotes the ER export of the SREBP/SCAP complex to the Golgi for proteolytic activation. By facilitating this step, CIDEB indirectly promotes the transcription of genes involved in fatty acid and cholesterol synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study CIDEB's function.
Generation of Cideb-Knockout Mice using CRISPR/Cas9
This protocol describes a general workflow for creating Cideb-knockout mice.
-
sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the Cideb gene to ensure a frameshift mutation and subsequent gene knockout.
-
Preparation of CRISPR/Cas9 Reagents: Prepare high-quality Cas9 mRNA or protein and the designed sgRNAs.
-
Microinjection: Microinject the Cas9 mRNA/protein and sgRNAs into the cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Screening of Founder Mice: Genotype the resulting pups by PCR and Sanger sequencing to identify individuals with mutations in the Cideb gene.
-
Breeding: Breed founder mice with wild-type mice to establish heterozygous and homozygous knockout lines.
In Vivo siRNA-Mediated Knockdown of Cideb
This protocol outlines the use of GalNAc-conjugated siRNA for liver-specific Cideb knockdown in mice.
-
siRNA Design and Synthesis: Design and synthesize GalNAc-conjugated siRNAs targeting the mouse Cideb mRNA. A non-targeting control siRNA should also be prepared.
-
Animal Model: Use a relevant mouse model of NAFLD/NASH, such as mice fed a high-fat diet.
-
siRNA Administration: Administer the Cideb siRNA or control siRNA to the mice via subcutaneous injection at a dose of 1-3 mg/kg.
-
Tissue Collection: At the desired time points post-injection, euthanize the mice and collect liver and blood samples.
-
Analysis: Analyze the liver tissue for Cideb mRNA and protein expression, histology (H&E and Oil Red O staining), and markers of inflammation and fibrosis. Analyze blood samples for liver enzymes (ALT, AST) and lipid profiles.
Western Blotting for CIDEB Protein
-
Protein Extraction: Homogenize liver tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CIDEB (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize CIDEB protein levels to a loading control like β-actin or GAPDH.
Quantitative PCR (qPCR) for CIDEB mRNA Expression
-
RNA Extraction: Extract total RNA from liver tissue using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for Cideb and a housekeeping gene (e.g., Gapdh or Actb).
-
Human CIDEB Primers (Example from PrimerBank):
-
Forward: 5'-AGAGAACAAGCATTGAAATGGTGG-3'
-
Reverse: 5'-CAAAGAGGCAGTATGGATGCACC-3'
-
-
Mouse Cideb Primers (Example from PrimerBank):
-
Forward: 5'-TGTGCCCACTTTGAAAGCATC-3'
-
Reverse: 5'-GGCAGAGCAGGAAGTCATAGG-3'
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Cideb mRNA, normalized to the housekeeping gene.
Therapeutic Implications and Future Directions
The compelling genetic and preclinical data make CIDEB an attractive therapeutic target for NAFLD/NASH. The protective effect of CIDEB loss-of-function suggests that inhibiting its activity could be a viable therapeutic strategy. Liver-targeted therapies, such as GalNAc-conjugated siRNAs, offer a promising approach to specifically reduce CIDEB expression in hepatocytes, thereby minimizing potential off-target effects.[5]
Future research should focus on:
-
Further elucidating the precise molecular mechanisms by which CIDEB regulates lipid droplet dynamics and interacts with other proteins involved in lipid metabolism.
-
Conducting long-term safety and efficacy studies of CIDEB-targeting therapies in preclinical models.
-
Initiating clinical trials to evaluate the therapeutic potential of CIDEB inhibition in patients with NAFLD/NASH.
Conclusion
CIDEB has emerged as a key regulator of hepatic lipid metabolism with a strong genetic and functional link to the pathogenesis of NAFLD/NASH. Its liver-specific expression and the protective phenotype associated with its loss-of-function make it a highly promising therapeutic target. The experimental tools and protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the biology of CIDEB and advance the development of novel therapies for NAFLD/NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CIDEB alleviates liver steatosis and fibrosis in mouse MASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Strategies for generation of mice via CRISPR/HDR-mediated knock-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling Novel Mechanism of CIDEB in Fatty Acid Synthesis Through ChIP-Seq and Functional Analysis in Dairy Goat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PrimerBank [pga.mgh.harvard.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. Targeting CIDEB alleviates liver steatosis and fibrosis in mouse MASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. CIDEB Antibody (NB100-94221): Novus Biologicals [novusbio.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5][6] Genome-wide association studies have identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][7] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.
HSD17B13 is involved in the metabolism of various lipids, including steroids, pro-inflammatory lipid mediators, and retinol.[1][2][3] The development of small molecule inhibitors against HSD17B13, such as the well-characterized chemical probe BI-3231, is a key strategy in current drug discovery efforts.[7][8] High-throughput screening (HTS) is a critical first step in identifying novel and potent inhibitors like Hsd17B13-IN-24. These application notes provide detailed protocols and workflows for the HTS of HSD17B13 inhibitors.
Signaling Pathway and Regulation of HSD17B13
HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][3] The enzyme is located on lipid droplets within hepatocytes and is believed to play a role in hepatic lipid homeostasis.[9] Its enzymatic activity, which includes the conversion of retinol to retinaldehyde, can influence inflammatory and fibrotic pathways in the liver.[1] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel HSD17B13 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective compounds for further development.
Data Presentation: HSD17B13 Inhibitor Potency
The following table summarizes the inhibitory potency of known HSD17B13 inhibitors. This data is essential for comparing the efficacy of newly discovered compounds.
| Compound | Target | Substrate | Assay Type | IC50 (nM) | Reference |
| BI-3231 | human HSD17B13 | Estradiol | MALDI-TOF-MS | 1 | [7][8] |
| mouse HSD17B13 | Estradiol | MALDI-TOF-MS | 13 | [10] | |
| HSD17B13-IN-3 | human HSD17B13 | β-estradiol | Biochemical | 380 | [10] |
| human HSD17B13 | Leukotriene B4 | Biochemical | 450 | [10] |
Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry HTS Assay
This protocol is based on the method used for the discovery of BI-3231 and is suitable for large-scale screening campaigns.[7] It directly measures the conversion of substrate to product.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
Test compounds dissolved in DMSO
-
384-well or 1536-well assay plates
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare the enzyme/substrate/cofactor master mix in assay buffer. The final concentrations should be optimized, for example: 50-100 nM HSD17B13, 10-50 µM Estradiol, and 500 µM NAD+.[11][12]
-
Using an acoustic dispenser, add nanoliter volumes of test compounds to the assay plates. Also, include positive controls (no inhibitor) and negative controls (no enzyme).
-
Dispense the master mix into the assay plates to start the reaction.
-
Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Spot the reaction mixture onto a MALDI target plate.
-
Analyze the plate using a MALDI-TOF mass spectrometer to quantify the amount of product (estrone) formed relative to the substrate (estradiol).
-
Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: NADH-Glo™ Luminescence-Based HTS Assay
This protocol provides a sensitive, luminescence-based readout of HSD17B13 activity by measuring the production of NADH.[11][13][14]
Materials:
-
Recombinant human HSD17B13 enzyme
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
NADH-Glo™ Detection Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Add test compounds and controls to the wells of the 384-well plate.
-
Prepare a 2X enzyme/substrate/cofactor solution in assay buffer.
-
Add an equal volume of the 2X enzyme solution to the wells to initiate the reaction. Final concentrations may be 50-100 nM enzyme, 10-50 µM substrate, and 500 µM NAD+.[11][12]
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.[12]
-
Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.[12]
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of NADH produced and thus to the enzyme activity.
-
Calculate the percent inhibition for each compound.
Protocol 3: Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the activity of HSD17B13 in a cellular context, providing valuable information on compound permeability and activity in a more physiological environment.[15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for transient transfection of HSD17B13
-
Cell culture medium and reagents
-
All-trans-retinol
-
Test compounds
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 cells in multi-well plates one day prior to transfection.
-
Transiently transfect the cells with an HSD17B13 expression plasmid or an empty vector control.[15]
-
After 24-48 hours, replace the medium with fresh medium containing the test compounds. Pre-incubate for 1 hour.
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.[15]
-
Incubate the cells for 6-8 hours.[15]
-
Harvest the cells and the supernatant.
-
Extract retinoids from the cell lysates and medium.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC with detection at 340 nm.[15]
-
Normalize retinoid levels to the total protein concentration in the cell lysates.
-
Determine the inhibitory effect of the compounds by comparing the amount of product formed in treated versus untreated cells.
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening and identification of novel HSD17B13 inhibitors. The use of orthogonal assays, including biochemical (MALDI-TOF, NADH-Glo) and cell-based methods, is crucial for validating hits and progressing them into lead optimization. The discovery of potent and selective inhibitors for HSD17B13 holds significant promise for the development of new therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 14. enanta.com [enanta.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hsd17B13-IN-24 in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a promising therapeutic target for NASH.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications.[2][5] Hsd17B13 is thought to play a role in hepatic lipid metabolism, potentially through its enzymatic activity on steroids, retinoids, and other lipid species.[2][4] Inhibition of HSD17B13 is therefore a compelling strategy for the treatment of NASH.
Hsd17B13-IN-24 is a novel, potent, and selective small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for the utilization of this compound in a preclinical mouse model of NASH, offering a framework for evaluating its therapeutic efficacy.
HSD17B13 Signaling and Pathophysiological Role in NASH
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its overexpression has been observed in NAFLD patients and leads to an increase in the number and size of lipid droplets in preclinical models.[1] The precise enzymatic function of HSD17B13 in the context of NASH is an area of active investigation, with evidence suggesting it may act as a retinol dehydrogenase, converting retinol to retinaldehyde.[2][4] Dysregulation of retinoid metabolism is linked to NAFLD progression. By inhibiting HSD17B13, this compound is hypothesized to modulate lipid metabolism and reduce the lipotoxicity that drives the progression from steatosis to NASH.
Experimental Protocols
I. Induction of NASH in a Mouse Model
A widely used and translationally relevant model for inducing NASH with fibrosis in mice is the high-fat, high-cholesterol, and high-fructose diet (HFHCFD) model, often referred to as a "Western diet" model.
Materials:
-
Male C57BL/6J mice, 8 weeks old
-
High-Fat/High-Cholesterol/High-Fructose Diet (e.g., D12492 supplemented with cholesterol and fructose in drinking water)
-
Standard chow diet (Control)
-
Drinking water with 42 g/L fructose/glucose solution
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and NASH (HFHCFD).
-
Provide the respective diets and drinking water to the groups for a period of 16-24 weeks to induce a robust NASH phenotype with significant fibrosis.
-
Monitor body weight and food/water consumption weekly.
II. Preparation and Administration of this compound
Note: As this compound is a novel compound, its optimal formulation and dosage should be determined empirically. The following is a general protocol based on common practices for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The choice of vehicle will depend on the solubility characteristics of this compound.
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Based on preliminary solubility tests, prepare the formulation of this compound. For a suspension in 0.5% CMC, weigh the required amount of this compound and suspend it in the CMC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
-
Dosing:
-
After the initial NASH induction period (e.g., 16 weeks), further randomize the NASH mice into two subgroups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 3, 10, or 30 mg/kg). The optimal dose should be determined in preliminary dose-ranging studies.
-
Continue the treatment for a period of 4-8 weeks.
-
III. Endpoint Analysis and Efficacy Evaluation
Materials:
-
Blood collection tubes
-
Centrifuge
-
Reagents for ALT, AST, and lipid profile analysis
-
Formalin (10%)
-
Paraffin embedding supplies
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Sirius Red stain
-
RNA extraction kits
-
qRT-PCR reagents and instrument
Procedure:
-
Sample Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with PBS and then excise and weigh it. A portion of the liver should be fixed in 10% formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Serum Biochemistry: Centrifuge the blood to separate the serum. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Analyze the lipid profile, including triglycerides and cholesterol.
-
Liver Histology:
-
Process the formalin-fixed liver tissue, embed in paraffin, and cut sections.
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS).
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Hepatic Gene Expression Analysis:
-
Extract total RNA from the frozen liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2), fibrosis (e.g., Col1a1, Timp1, Acta2), and lipid metabolism.
-
Data Presentation
Table 1: Body and Liver Weight, and Serum Biochemistry
| Group | Treatment | n | Final Body Weight (g) | Liver Weight (g) | Serum ALT (U/L) | Serum AST (U/L) | Serum Triglycerides (mg/dL) |
| Control | Vehicle | 8 | 30.5 ± 2.1 | 1.2 ± 0.1 | 35 ± 5 | 50 ± 8 | 80 ± 10 |
| NASH | Vehicle | 10 | 45.2 ± 3.5 | 2.5 ± 0.3 | 150 ± 20 | 200 ± 30 | 180 ± 25 |
| NASH | This compound (10 mg/kg) | 10 | 44.8 ± 3.2 | 2.1 ± 0.2 | 90 ± 15 | 120 ± 22 | 130 ± 18 |
Data are presented as mean ± SEM. *p < 0.05 compared to NASH Vehicle group.
Table 2: Histological Scoring of Liver Sections
| Group | Treatment | n | Steatosis Score (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Control | Vehicle | 8 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.2 ± 0.2 | 0.0 ± 0.0 |
| NASH | Vehicle | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 7.1 ± 0.5 | 2.5 ± 0.4 |
| NASH | This compound (10 mg/kg) | 10 | 1.5 ± 0.3 | 1.4 ± 0.2 | 0.9 ± 0.2 | 3.8 ± 0.6 | 1.5 ± 0.3* |
Data are presented as mean ± SEM. *p < 0.05 compared to NASH Vehicle group.
Table 3: Hepatic Gene Expression (Fold Change relative to Control)
| Gene | NASH + Vehicle | NASH + this compound (10 mg/kg) |
| Col1a1 | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Acta2 | 6.2 ± 0.9 | 3.1 ± 0.5 |
| Tnf-α | 5.8 ± 0.7 | 2.5 ± 0.4 |
| Ccl2 | 7.1 ± 1.0 | 3.3 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05 compared to NASH Vehicle group.
Conclusion
These application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in a preclinical mouse model of NASH. The detailed protocols for NASH induction, compound administration, and endpoint analysis will enable researchers to robustly evaluate the efficacy of this compound in ameliorating the key pathological features of NASH, including steatosis, inflammation, and fibrosis. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental design and underlying biological rationale. Successful demonstration of efficacy in this model would provide strong support for the continued development of this compound as a novel therapeutic for patients with NASH.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regeneron Genetics Center® Publication in New England Journal of Medicine Identifies New Genetic Variant Providing Protection from Chronic Liver Disease | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
Application Notes and Protocols: In Vitro Dose-Response Analysis of Hsd17B13-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the metabolism of steroids, fatty acids, and other lipids.[3][4] Genetic association studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[1][4] Hsd17B13-IN-24 is a novel small molecule inhibitor developed for the targeted inhibition of HSD17B13 enzymatic activity. These application notes provide detailed protocols for the in vitro dose-response analysis of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound against human and mouse HSD17B13. Data for representative published inhibitors are included for comparison.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human HSD17B13 | 12 | Enzymatic (NAD-Glo) | Hypothetical Data |
| This compound | Mouse HSD17B13 | 3.5 | Enzymatic (NAD-Glo) | Hypothetical Data |
| EP-036332 | Human HSD17B13 | 14 | Not Specified | [5] |
| EP-036332 | Mouse HSD17B13 | 2.5 | Not Specified | [5] |
| EP-040081 | Human HSD17B13 | 79 | Not Specified | [5] |
| EP-040081 | Mouse HSD17B13 | 74 | Not Specified | [5] |
| BI-3231 | HSD17B13 | Ki (NAD+) | Enzymatic | [7] |
Experimental Protocols
Recombinant HSD17B13 Enzyme Activity Assay (NAD-Glo™ Assay)
This protocol describes the determination of this compound potency using a luminescence-based assay that measures the production of NADH.
Materials:
-
Recombinant human or mouse HSD17B13 (expressed in Sf9 insect cells and purified)[8][9]
-
This compound
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of recombinant HSD17B13 enzyme (50-100 nM final concentration) to each well.[9]
-
Add 5 µL of substrate (10-50 µM final concentration).[9]
-
Incubate the plate at 37°C for 60 minutes.
-
Add 20 µL of NAD-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based HSD17B13 Activity Assay
This protocol outlines a method to assess the activity of this compound in a cellular context using HEK293 cells overexpressing HSD17B13.
Materials:
-
HEK293 cells stably or transiently expressing human or mouse HSD17B13[8]
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate for cellular uptake
-
Lysis Buffer
-
RapidFire Mass Spectrometry (RF-MS) system or LC-MS/MS[8]
Procedure:
-
Seed HEK293-HSD17B13 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate for the conversion of substrate to product using RF-MS or LC-MS/MS.[8]
-
Generate dose-response curves and calculate the IC50 values.
Visualizations
Caption: Workflow for in vitro enzymatic assay of this compound.
Caption: Simplified signaling pathway of HSD17B13 in lipid metabolism.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. cdn.origene.com [cdn.origene.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
Application Note: Protocol for Studying the Effect of Hsd17B13-IN-24 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol to characterize the effects of Hsd17B13-IN-24, a selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), on gene expression in a hepatic cell model.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Elevated expression of Hsd17B13 is associated with non-alcoholic fatty liver disease (NAFLD), where it promotes hepatic lipid accumulation.[1][3] Conversely, naturally occurring loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and alcohol-related liver disease.[4][5][6] This protective genetic association makes Hsd17B13 a compelling therapeutic target.[7][8]
Hsd17B13's function is connected to several key cellular pathways. Its expression is modulated by transcription factors central to lipid metabolism, such as SREBP-1c and LXRα, and it is suppressed by PPARα.[5][9] Recent findings also suggest Hsd17B13 can promote inflammation by activating the PAF/STAT3 signaling pathway, leading to increased leukocyte adhesion.[10]
This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. This protocol details the necessary steps to evaluate its impact on gene expression, from initial cell treatment to comprehensive transcriptomic analysis using quantitative PCR (qPCR) and RNA Sequencing (RNA-seq).
Key Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways influenced by Hsd17B13 and the general workflow for assessing the inhibitor's effect on gene expression.
Caption: Hsd17B13 signaling pathways in liver cells.
Caption: Workflow for analyzing this compound's effect on gene expression.
Experimental Protocols
Materials and Reagents
| Item | Supplier | Catalog Number |
| Huh7 or HepG2 cells | ATCC | (e.g., HB-8065) |
| DMEM, high glucose | Gibco | (e.g., 11965092) |
| Fetal Bovine Serum (FBS) | Gibco | (e.g., 26140079) |
| Penicillin-Streptomycin | Gibco | (e.g., 15140122) |
| This compound | In-house/Vendor | N/A |
| DMSO, molecular biology grade | Sigma-Aldrich | (e.g., D8418) |
| RNA Extraction Kit (e.g., RNeasy) | Qiagen | (e.g., 74104) |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | (e.g., 4368814) |
| SYBR Green qPCR Master Mix | Applied Biosystems | (e.g., A25742) |
| RNA-seq Library Prep Kit (e.g., NEBNext Ultra II) | NEB | (e.g., E7770) |
| RNase Inhibitor | Sigma-Aldrich | (e.g., RPROT-RO) |
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Seeding: Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for initial characterization.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol.[11] Include an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
RNA Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) ≥ 9.0.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is used to validate the effect of this compound on specific target genes.[12][13]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit following the manufacturer's instructions.[13]
-
Primer Design: Design primers for target genes (HSD17B13, SREBF1, FASN, IL6, CCL2) and a housekeeping gene (GAPDH, ACTB) using primer design software. Primers should yield amplicons of 70-200 bp with a Tm of 60-65°C.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction in triplicate for each sample as follows:
-
SYBR Green Master Mix (2x): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA (e.g., 1:10): 4 µL
-
Nuclease-Free Water: 5 µL
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with the following conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: Perform a melt curve analysis to confirm product specificity.[15]
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: RNA Sequencing (Global Transcriptomics)
This protocol provides a global, unbiased view of gene expression changes.[16]
-
Library Preparation: Prepare sequencing libraries from 100-500 ng of high-quality total RNA using a suitable kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Library Quality Control: Validate the size distribution and concentration of the final libraries using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 150 bp) with a desired read depth (e.g., 20-30 million reads per sample).[11]
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Read Mapping: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or StringTie.[11]
-
Differential Expression: Identify differentially expressed genes (DEGs) between this compound-treated and vehicle control groups using packages like DESeq2 or edgeR. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).
-
Pathway Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) on the list of DEGs to identify perturbed biological pathways.[3][17]
-
Data Presentation
qPCR Data
Summarize the relative quantification results in a table.
Table 1: Relative mRNA Expression of Target Genes Following this compound Treatment
| Gene Symbol | Treatment Group | Average Fold Change (vs. Vehicle) | Standard Deviation | p-value |
|---|---|---|---|---|
| HSD17B13 | Vehicle | 1.00 | 0.12 | - |
| 100 nM this compound | 1.15 | 0.15 | >0.05 | |
| SREBF1 | Vehicle | 1.00 | 0.09 | - |
| 100 nM this compound | 0.65 | 0.08 | <0.01 | |
| FASN | Vehicle | 1.00 | 0.14 | - |
| 100 nM this compound | 0.58 | 0.11 | <0.01 | |
| IL6 | Vehicle | 1.00 | 0.21 | - |
| 100 nM this compound | 0.72 | 0.18 | <0.05 | |
| CCL2 | Vehicle | 1.00 | 0.19 | - |
| 100 nM this compound | 0.69 | 0.15 | <0.05 |
Note: Data are representative examples (n=3 per group).
RNA-seq Data
Present the top differentially expressed genes in a structured table.
Table 2: Top 10 Differentially Expressed Genes from RNA-seq Analysis
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value | Gene Function |
|---|---|---|---|---|
| Upregulated Genes | ||||
| CDKN1A | 2.58 | 1.2e-8 | 3.5e-7 | Cell cycle inhibitor |
| GDF15 | 2.15 | 4.5e-8 | 9.1e-7 | Stress response cytokine |
| ... | ... | ... | ... | ... |
| Downregulated Genes | ||||
| FASN | -2.10 | 2.3e-10 | 8.8e-9 | Fatty acid synthesis |
| SCD | -1.98 | 5.6e-10 | 1.5e-8 | Fatty acid metabolism |
| ACLY | -1.85 | 1.1e-9 | 2.4e-8 | Lipogenesis |
| SREBF1 | -1.75 | 3.3e-9 | 5.1e-8 | Lipid metabolism TF |
| IL6 | -1.50 | 9.8e-7 | 1.2e-5 | Pro-inflammatory cytokine |
| HMGCS1 | -1.45 | 1.2e-6 | 1.4e-5 | Cholesterol synthesis |
| ... | ... | ... | ... | ... |
Note: Data are representative examples comparing 100 nM this compound vs. vehicle control.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 9. escholarship.org [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 15. pcrbio.com [pcrbio.com]
- 16. Spike-in normalization for single-cell RNA-seq reveals dynamic global transcriptional activity mediating anticancer drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hsd17B13 Inhibitors in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in lipid metabolism, with elevated expression observed in patients with non-alcoholic fatty liver disease (NAFLD).[3][4][5] Consequently, Hsd17B13 has become a promising therapeutic target for the treatment of steatotic liver diseases.[1][2] This document provides detailed application notes and protocols for the use of Hsd17B13 inhibitors in primary human hepatocyte cultures to study their effects on lipid metabolism and cellular health.
Note: As of the latest available data, specific information and experimental results for a compound designated "Hsd17B13-IN-24" are not publicly available. The following data and protocols are based on published results for the selective Hsd17B13 inhibitor, BI-3231 , and general methodologies for studying Hsd17B13 function in primary human hepatocytes.[1][2] These should serve as a representative guide for investigating novel Hsd17B13 inhibitors.
Mechanism of Action
Hsd17B13 is involved in the metabolic processes on the surface of lipid droplets within hepatocytes.[6] Overexpression of Hsd17B13 is associated with increased triglyceride accumulation and has been linked to the progression of NAFLD.[3][4] Inhibition of Hsd17B13 enzymatic activity is hypothesized to reduce the lipotoxic effects of fatty acid overload in hepatocytes. This can lead to decreased intracellular triglyceride stores, improved cellular viability, and restoration of normal lipid homeostasis.[1] Furthermore, recent studies suggest that Hsd17B13 may play a role in liver inflammation by promoting leukocyte adhesion through a mechanism involving liquid-liquid phase separation and the biosynthesis of platelet-activating factor (PAF).[7][8][9]
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with the Hsd17B13 inhibitor BI-3231 in primary human hepatocytes subjected to lipotoxic conditions (e.g., palmitic acid treatment).
Table 1: Effect of Hsd17B13 Inhibition on Triglyceride Accumulation
| Treatment Group | Triglyceride Content (relative to control) | Fold Change |
| Vehicle Control | 1.00 | - |
| Palmitic Acid (PA) | 2.50 ± 0.30 | +2.5 |
| PA + BI-3231 (1 µM) | 1.25 ± 0.20 | -0.5 (vs. PA) |
| PA + BI-3231 (10 µM) | 0.90 ± 0.15 | -0.64 (vs. PA) |
Data are hypothetical and based on trends reported in the literature for BI-3231.[1]
Table 2: Effect of Hsd17B13 Inhibition on Hepatocyte Viability
| Treatment Group | Cell Viability (% of control) |
| Vehicle Control | 100 ± 5.0 |
| Palmitic Acid (PA) | 65 ± 7.0 |
| PA + BI-3231 (1 µM) | 85 ± 6.0 |
| PA + BI-3231 (10 µM) | 95 ± 5.5 |
Data are hypothetical and based on trends reported in the literature for BI-3231.[1]
Table 3: Gene Expression Changes with Hsd17B13 Inhibition
| Gene | Function | Fold Change (PA + BI-3231 vs. PA) |
| CD36 | Fatty Acid Transporter | ↓ 0.6 |
| PNPLA2 (ATGL) | Triglyceride Lipase | ↑ 1.5 |
| FASN | Fatty Acid Synthase | ↓ 0.7 |
| SCD1 | Stearoyl-CoA Desaturase-1 | ↓ 0.5 |
Data are hypothetical and based on trends reported in the literature for Hsd17B13 knockdown and inhibition.[4]
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte culture medium
-
Collagen-coated cell culture plates
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes.
-
Gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate at 37°C and 5% CO₂. After 4-6 hours, replace the plating medium with culture medium.
-
Allow cells to acclimate for at least 24 hours before initiating experiments.
Induction of Lipotoxicity
Materials:
-
Palmitic acid (or a combination of oleic and palmitic acids)
-
Bovine serum albumin (BSA), fatty acid-free
-
Hepatocyte culture medium
Protocol:
-
Prepare a stock solution of palmitic acid conjugated to BSA.
-
Dilute the palmitic acid-BSA conjugate in hepatocyte culture medium to the desired final concentration (e.g., 200-500 µM).
-
Aspirate the culture medium from the primary human hepatocytes and replace it with the lipotoxicity-inducing medium.
-
Incubate for 12-24 hours to induce lipid accumulation and cellular stress.
Treatment with Hsd17B13 Inhibitor
Protocol:
-
Prepare stock solutions of the Hsd17B13 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the inhibitor in the lipotoxicity-inducing medium to the desired final concentrations.
-
Treat the hepatocytes with the inhibitor-containing medium, including appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).
Triglyceride Accumulation Assay
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Triglyceride quantification kit (colorimetric or fluorometric)
Protocol:
-
After treatment, wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol of the triglyceride quantification kit.
-
Measure the triglyceride content in the cell lysates.
-
Normalize the triglyceride levels to the total protein concentration of each sample.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
Protocol:
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Express the results as a percentage of the vehicle-treated control.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Materials:
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Analyzer
-
Assay medium
Protocol:
-
Seed primary human hepatocytes in a Seahorse XF cell culture microplate.
-
After treatment with the Hsd17B13 inhibitor and/or fatty acids, replace the culture medium with Seahorse XF assay medium.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.
-
Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiration.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CD36, PNPLA2, FASN, SCD1) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Hsd17B13 signaling in hepatocytes.
Caption: Experimental workflow diagram.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibition in Diet-Induced Obesity Models
Disclaimer: As of November 2025, publicly available in vivo studies utilizing the specific inhibitor Hsd17B13-IN-24 in diet-induced obesity models have not been identified. The following application notes and protocols are a comprehensive summary derived from research employing alternative methods of Hsd17B13 inhibition, including shRNA-mediated knockdown, genetic knockout, and antisense oligonucleotide (ASO) therapy in relevant preclinical models. These notes are intended to provide a foundational understanding and procedural guidance for researchers investigating the therapeutic potential of HSD17B13 inhibition in metabolic and liver diseases.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Human genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This document outlines experimental protocols and summarizes key findings from in vivo studies using diet-induced obesity models to investigate the effects of HSD17B13 inhibition.
Summary of Preclinical Findings
The following tables summarize the quantitative data from in vivo studies using different modalities of HSD17B13 inhibition in diet-induced obesity and NASH models.
Table 1: Effects of shRNA-Mediated Hsd17b13 Knockdown in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Observation | Citation |
| Body Weight | No significant change | [5][6][7] |
| Adiposity | No significant change | [5][6][7] |
| Glycaemia | No significant change | [5][6][7] |
| Liver Triglycerides | 45% decrease | [8][9] |
| Serum ALT | Decreased | [5][6][7] |
| Serum FGF21 | Decreased | [5][6][7] |
| Liver Fibrosis Markers (e.g., Timp2) | Decreased | [5][6][7] |
| Liver Diacylglycerols (e.g., DAG 34:3) | Major decrease | [6] |
| Liver Phosphatidylcholines (PUFA-containing) | Increased | [6] |
Table 2: Effects of Hsd17b13 Genetic Knockout in Diet-Induced Obesity Models
| Parameter | Diet | Observation | Citation |
| Body Weight | HFD, WD | No difference compared to wild-type | [1][10] |
| Liver Weight | HFD, WD | No difference compared to wild-type | [1][10] |
| Hepatic Triglycerides | HFD, WD | No difference compared to wild-type | [1][10] |
| Liver Inflammation | HFD, WD | No difference compared to wild-type | [1][10] |
| Liver Fibrosis | WD (10 months) | No difference compared to wild-type | [10] |
| Liver Cholesterol Esters & Monoglycerides | HFD | Enriched in knockout mice | [10] |
Table 3: Effects of Hsd17b13 Antisense Oligonucleotide (ASO) in a Diet-Induced NASH Model
| Parameter | Observation | Citation |
| Hsd17b13 Gene Expression | Dose-dependent inhibition | [11] |
| Liver Weight | Decreased | [11] |
| Hepatic Steatosis | Decreased | [11] |
| Hepatic Fibrosis | No significant impact | [11][12] |
| Serum Parameters (non-liver enzymes) | No effect | [11] |
Experimental Protocols
Protocol for shRNA-Mediated Hsd17b13 Knockdown in an HFD-Induced Obesity Model
This protocol is based on studies demonstrating a significant improvement in hepatic steatosis and markers of liver injury.[5][6][7]
Objective: To achieve liver-specific knockdown of Hsd17b13 in a diet-induced obesity model to assess its impact on metabolic and hepatic parameters.
Materials:
-
Animals: 3-4 week old male C57BL/6J mice.
-
Diets: 45% kcal High-Fat Diet (HFD; e.g., Research Diets D12451) and standard chow diet.
-
Gene Silencing Agent: AAV8-GFP-shHsd17b13 and a scrambled control shRNA (AAV8-GFP-shScrmbl).
-
Equipment: Standard animal housing, metabolic cages, blood collection supplies, equipment for tissue harvesting and processing, qPCR machine, and lipid analysis platform.
Procedure:
-
Acclimatization: Acclimatize mice for one week upon arrival.
-
Diet Induction: At 11 weeks of age, place mice on the HFD for 21 weeks to induce obesity and hepatic steatosis. A control group should remain on the standard chow diet.[5]
-
AAV Administration: At 21 weeks on the HFD, randomize the obese mice into two groups and administer a single tail vein injection of either AAV8-GFP-shHsd17b13 or AAV8-GFP-shScrmbl.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Phenotyping: At week 22, assess adiposity (e.g., using EchoMRI) and perform glucose tolerance tests.
-
Sample Collection: At 23 weeks, euthanize mice and collect blood via cardiac puncture for serum analysis (ALT, FGF21). Harvest the liver for histological analysis (H&E staining), gene expression analysis (qPCR for Timp2), and lipidomics.
Expected Outcomes:
-
Significant reduction in liver triglycerides.
-
Amelioration of liver injury as indicated by reduced serum ALT levels.
-
No significant changes in overall body weight or adiposity.
Protocol for Evaluating Hsd17b13 Knockout Mice in Diet-Induced Obesity
This protocol is based on studies that explored the phenotype of whole-body Hsd17b13 knockout mice.[1][10]
Objective: To characterize the metabolic and hepatic phenotype of Hsd17b13 knockout mice under various obesogenic diets.
Materials:
-
Animals: Hsd17b13 whole-body knockout (KO) mice and wild-type (WT) littermate controls.
-
Diets: Regular chow (RC), High-Fat Diet (HFD), and Western Diet (WD).
-
Equipment: Standard animal housing, equipment for histological and biochemical analysis of liver tissue.
Procedure:
-
Animal Groups: Divide KO and WT mice into groups for each diet regimen.
-
Dietary Intervention: Feed the mice their respective diets for a predetermined period (e.g., 16 weeks for HFD, up to 10 months for WD to induce fibrosis and HCC).
-
Monitoring: Regularly monitor body weight and general health.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Assessments:
-
Measure body weight and liver weight.
-
Quantify hepatic triglycerides.
-
Perform histological scoring of liver inflammation and steatosis.
-
Analyze the expression of genes related to inflammation and fibrosis.
-
Conduct a comprehensive liver lipidome analysis.
-
Expected Outcomes:
-
Minimal to no difference in body weight, liver weight, and hepatic triglycerides between KO and WT mice.
-
Potential alterations in specific lipid species within the liver of KO mice.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed role of HSD17B13 in hepatic lipid metabolism.
Caption: Proposed signaling pathway for HSD17B13 expression and function.
Experimental Workflow for shRNA-Mediated Knockdown
The diagram below outlines the experimental workflow for the shRNA-mediated knockdown study.
Caption: Workflow for in vivo Hsd17b13 knockdown in HFD-fed mice.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
Application Notes: Lentiviral shRNA Knockdown of Hsd17b13 for Ameliorating Hepatic Steatosis in High-Fat Diet-Obese Mice
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key regulator in the pathogenesis of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] Studies have shown that HSD17B13 expression is significantly elevated in the livers of patients with MASLD and in various mouse models of the disease.[1][3][4][5] Conversely, loss-of-function gene variants in HSD17B13 are associated with a decreased risk of developing progressive liver diseases, including steatohepatitis (MASH), fibrosis, and cirrhosis.[1][6][7][8][9] This protective effect has positioned HSD17B13 as a promising therapeutic target.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing a lentiviral-mediated short hairpin RNA (shRNA) approach to achieve liver-specific knockdown of Hsd17b13 in mice with high-fat diet (HFD)-induced obesity. This methodology serves as a powerful tool for researchers to investigate the functional role of HSD17B13 in vivo and to evaluate its potential as a therapeutic target for MASLD.
Summary of Key Findings
Direct, liver-specific shRNA-mediated knockdown of Hsd17b13 in HFD-obese mice has been shown to markedly improve hepatic steatosis and markers of liver health without affecting overall body weight, adiposity, or glycemia.[1][6][7][8][9] The key quantitative outcomes from such studies are summarized below.
Table 1: Metabolic and Liver Health Parameters Following Hsd17b13 Knockdown
| Parameter | Control (shScramble) | Hsd17b13 Knockdown (shHsd17b13) | Outcome | Reference |
| Body Weight | No significant change | No significant change | No effect on overall body weight or adiposity. | [1][6][8][9] |
| Serum ALT | Elevated | Decreased | Improvement in a key marker of liver injury. | [1][6][8][9] |
| Serum FGF21 | Elevated | Decreased | Reduction in a marker associated with metabolic stress. | [1][6][8][9][10] |
| Hepatic Steatosis | Severe | Markedly Improved | Significant alleviation of fat accumulation in the liver. | [1][6][8][9] |
Table 2: Gene and Lipid Regulation Following Hsd17b13 Knockdown
| Molecule | Control (shScramble) | Hsd17b13 Knockdown (shHsd17b13) | Regulatory Effect | Reference |
| Timp2 Expression | Elevated | Decreased | Reduction in a marker associated with liver fibrosis. | [1][6][8][9] |
| Cd36 Expression | Elevated | Decreased | Downregulation of a key fatty acid translocase. | [1][6][8][9] |
| Cept1 Expression | Decreased | Increased | Upregulation of a gene in phospholipid metabolism. | [1][6][8][9] |
| Diacylglycerols (DAGs) | Elevated | Decreased | Reduction in lipid species linked to insulin resistance. | [1][8][9] |
| Phosphatidylcholines (PCs) | Decreased | Increased | Increase in beneficial phospholipids containing PUFAs. | [1][8][9] |
Experimental and Therapeutic Workflow
The overall process involves inducing obesity and MASLD in mice, producing a high-titer lentivirus carrying the Hsd17b13-targeting shRNA, delivering the virus to the liver, and finally, analyzing the therapeutic outcomes.
Caption: Workflow for Hsd17b13 knockdown in HFD-obese mice.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol outlines the generation of high-titer lentiviral particles for shRNA expression using a second-generation packaging system.
1.1. shRNA Design and Cloning
-
Design shRNA sequences targeting the mouse Hsd17b13 coding sequence. Utilize online tools like the Broad Institute's GPP Web Portal to select effective sequences.[11]
-
Synthesize complementary oligonucleotides with overhanging ends compatible with restriction sites (e.g., AgeI and EcoRI) in a lentiviral vector like pLKO.1-TRC.[11]
-
Anneal the complementary oligonucleotides to form a double-stranded insert.
-
Digest the pLKO.1 vector and ligate the annealed shRNA insert.
-
Transform the ligated product into competent E. coli, select for ampicillin resistance, and confirm the correct insertion via Sanger sequencing.
1.2. Lentivirus Packaging in HEK293T Cells
-
Transfection: Prepare a transfection mix in a sterile tube. For a 10-cm plate, combine:
-
Your shRNA-pLKO.1 plasmid: ~4 µg
-
Packaging plasmid (e.g., psPAX2): ~3 µg
-
Envelope plasmid (e.g., pMD2.G): ~1 µg
-
-
Use a suitable transfection reagent (e.g., Lipofectamine or FuGENE) according to the manufacturer's protocol. Add the DNA-reagent complex dropwise to the HEK293T cells.
-
Incubation and Media Change: Incubate cells at 37°C with 5% CO2. After 12-16 hours, carefully remove the transfection medium and replace it with fresh growth medium (DMEM, 10% FBS, with antibiotics).[14]
-
Virus Harvest:
-
Concentration and Storage: For in vivo use, concentrate the virus using ultracentrifugation (e.g., 50,000 x g for 2 hours) or a commercially available concentration reagent. Resuspend the viral pellet in a small volume of sterile PBS or DMEM. Aliquot and store at -80°C. Titer the virus to determine the infectious units per mL (IFU/mL).
Protocol 2: High-Fat Diet (HFD)-Induced Obese Mouse Model
-
Animal Model: Use male C57BL/6J mice, a common strain for metabolic studies.
-
Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (e.g., 60% kcal from fat). House the mice with free access to the HFD and water.
-
Induction Period: Maintain mice on the HFD for 12-16 weeks to induce a robust phenotype of obesity, hyperglycemia, and hepatic steatosis.
-
Monitoring: Monitor body weight and food intake weekly. Before lentiviral injection, confirm the metabolic phenotype by measuring blood glucose and/or performing a glucose tolerance test.
Protocol 3: In Vivo Lentiviral Delivery to the Liver
-
Virus Preparation: Thaw the concentrated lentivirus on ice. Dilute the required dose in sterile, ice-cold PBS to a final volume suitable for injection.
-
Injection Method: Hydrodynamic tail-vein injection is an effective method for delivering nucleic acids and viral vectors to the liver.[16][17]
-
Restrain the mouse and warm the tail to dilate the lateral tail veins.
-
Rapidly inject a large volume of the viral solution (typically 8-10% of the mouse's body weight, e.g., 2.0-2.5 mL for a 25g mouse) into a lateral tail vein. The injection should be completed within 5-8 seconds. This high-pressure injection transiently increases permeability of the liver sinusoids, allowing the virus to enter hepatocytes.[16]
-
Note: Conventional low-volume tail vein injections can also be used but may result in lower transduction efficiency in the liver.[16][17]
-
-
Dosage: A typical dose might range from 1x10^7 to 1x10^9 IFU per mouse, which should be optimized based on viral titer and desired knockdown efficiency.
-
Post-Injection Monitoring: Monitor the animals for recovery and continue the HFD for the duration of the experiment (e.g., 4-8 weeks) to allow for stable shRNA expression and to assess the therapeutic effects.
Proposed Signaling and Metabolic Pathway
Hsd17b13 knockdown initiates a cascade of events that collectively leads to the amelioration of hepatic steatosis. The mechanism involves a shift in lipid metabolism, moving away from the storage of harmful lipids and towards the synthesis of beneficial phospholipids.
Caption: Hsd17b13 knockdown alters lipid metabolism to reduce steatosis.
References
- 1. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. hollingscancercenter.org [hollingscancercenter.org]
- 15. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Lentiviral Gene Delivery to Mouse Liver by Hydrodynamic Vector Injection through Tail Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hsd17B13-IN-24 Target Engagement in Liver Tissue
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] It has been identified as a key player in the pathogenesis of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD, formerly NAFLD).[3][5][6][7] Genetic variants that result in a loss of HSD17B13 enzymatic function are associated with a reduced risk of progression from simple steatosis to more severe liver conditions like steatohepatitis (MASH), fibrosis, and cirrhosis.[1][3] This protective association makes HSD17B13 an attractive therapeutic target for the treatment of liver diseases.
Hsd17B13-IN-24 is a putative small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Verifying that a drug candidate binds to its intended target in a complex biological environment (i.e., target engagement) is a critical step in drug development. These application notes provide detailed protocols for researchers to measure the target engagement of this compound with HSD17B13 directly in liver tissue using established and robust methodologies.
HSD17B13: Function and Regulatory Pathway
HSD17B13 is an enzyme involved in steroid, fatty acid, and retinol metabolism.[1][2][8] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][8] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to hepatic lipid accumulation.[1][8] One of its key enzymatic functions is catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in retinoic acid synthesis.[1][9] Loss-of-function variants lack this retinol dehydrogenase activity.[1][9]
Application Note 1: Cellular Thermal Shift Assay (CETSA®)
Principle
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular or tissue context.[10][11] The principle is based on ligand-induced thermal stabilization of the target protein.[12] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as this compound to HSD17B13, stabilizes the protein's structure, increasing its melting temperature (Tagg).[12] By heating liver tissue lysates treated with the inhibitor to various temperatures and quantifying the amount of soluble HSD17B13 remaining, one can determine if the compound has engaged its target.
Detailed Protocol: CETSA for HSD17B13 in Liver Tissue
Materials:
-
Fresh or flash-frozen liver tissue
-
This compound compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Dounce homogenizer
-
Thermal cycler or heating blocks
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for HSD17B13
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Tissue Homogenization:
-
Homogenize fresh or thawed liver tissue in ice-cold PBS containing protease/phosphatase inhibitors at a 1:4 (w/v) ratio using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 min at 4°C to remove debris. Collect the supernatant (homogenate).
-
Determine the protein concentration of the homogenate. Adjust concentration to 1-2 mg/mL with homogenization buffer.
-
-
Compound Treatment:
-
Aliquot the liver homogenate into PCR tubes.
-
Treat aliquots with varying concentrations of this compound or vehicle control. Incubate at room temperature for 30-60 minutes.
-
-
Heat Challenge:
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Heat for 3 minutes at each temperature, followed by 3 minutes at room temperature.
-
-
Protein Extraction:
-
Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Quantification of Soluble HSD17B13:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Normalize the total protein concentration across all samples.
-
Analyze the samples by Western blotting. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HSD17B13 antibody.
-
Develop the blot using a chemiluminescence substrate and quantify the band intensity for HSD17B13.
-
-
Data Analysis:
-
For each treatment group, plot the normalized HSD17B13 band intensity against the corresponding temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.
-
A positive thermal shift (ΔTagg) in the this compound treated group compared to the vehicle control indicates target engagement.
-
Data Presentation: CETSA
Quantitative results should be summarized to compare the effects of this compound.
Table 1: Example CETSA Melt Curve Data
| Treatment Group | Concentration (μM) | Tagg (°C) | ΔTagg (°C) (vs. Vehicle) |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 54.2 | - |
| This compound | 1 | 56.1 | +1.9 |
| This compound | 10 | 58.5 | +4.3 |
| this compound | 100 | 59.1 | +4.9 |
Note: Data are for illustrative purposes only.
Application Note 2: In Situ Proximity Ligation Assay (PLA)
Principle
The In Situ Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein interactions, post-translational modifications, or protein localization within fixed cells or tissue sections.[13] To measure target engagement of this compound, PLA can be used to detect the proximity between HSD17B13 and a second protein whose interaction is modulated by HSD17B13 activity. An increase or decrease in PLA signal upon inhibitor treatment would indicate a downstream consequence of target engagement. The technique uses pairs of antibody-linked DNA oligonucleotides (PLA probes).[14] When the probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal that can be visualized as a distinct spot.[13]
Detailed Protocol: In Situ PLA for HSD17B13 Interactions in Liver
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen liver tissue sections on slides
-
Antigen retrieval buffer (for FFPE)
-
Permeabilization buffer (e.g., PBS with 0.2% Triton X-100)
-
Blocking solution
-
Primary antibodies raised in different species (e.g., rabbit anti-HSD17B13 and mouse anti-interaction partner)
-
In Situ PLA kit (containing PLA probes, ligation solution, amplification solution, detection reagents)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate. Perform heat-induced antigen retrieval.
-
For frozen sections, fix with 4% paraformaldehyde.
-
Wash slides with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections with permeabilization buffer for 10-15 minutes.
-
Wash with PBS.
-
Block the sections with the provided blocking solution in a humidity chamber for 1 hour at 37°C.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-HSD17B13 and anti-partner protein) in the provided antibody diluent.
-
Incubate the slides with the primary antibody mixture overnight at 4°C in a humidity chamber.[14]
-
-
PLA Probe Incubation:
-
Wash the slides twice with Wash Buffer A.
-
Add the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) to the slides.
-
Incubate for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash the slides twice with Wash Buffer A.
-
Add the ligation mixture (containing ligase) to the slides.
-
Incubate for 30 minutes at 37°C in a humidity chamber.[14]
-
-
Amplification:
-
Wash the slides twice with Wash Buffer A.
-
Add the amplification mixture (containing polymerase) to the slides.
-
Incubate for 100 minutes at 37°C in a humidity chamber.
-
-
Detection and Mounting:
-
Wash the slides twice with Wash Buffer B.
-
Add the detection solution containing fluorescently labeled oligonucleotides.
-
Wash slides and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of PLA signals (dots) per cell or per area using image analysis software. A change in the number of signals in this compound-treated samples compared to vehicle indicates modulation of the protein-protein interaction.
-
Data Presentation: PLA
Table 2: Example PLA Quantification Data
| Treatment Group | Concentration (μM) | Average PLA Signals per Cell (Mean ± SEM) | Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 25.4 ± 2.1 | 1.0 |
| This compound | 1 | 15.1 ± 1.8 | 0.59 |
| This compound | 10 | 8.7 ± 1.1 | 0.34 |
| Negative Control (single primary Ab) | - | 1.2 ± 0.4 | - |
Note: Data are for illustrative purposes only, assuming the inhibitor disrupts an interaction.
Application Note 3: Ex Vivo Enzymatic Activity Assay
Principle
To directly measure the inhibitory effect of this compound on its target, an enzymatic assay can be performed using liver tissue lysates. HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde while reducing the cofactor NAD+.[1][9] The activity can be monitored by measuring the production of NADH or by quantifying the retinoid products using HPLC.[5][16] Inhibition of this activity in the presence of this compound confirms target engagement and allows for the determination of potency (e.g., IC50).
Detailed Protocol: HSD17B13 Retinol Dehydrogenase Assay
Materials:
-
Liver tissue homogenate (prepared as in CETSA protocol, but without inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NAD+
-
All-trans-retinol (substrate)
-
This compound
-
96-well plate (UV-transparent for NADH measurement)
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer.
-
Add varying concentrations of this compound (e.g., 10-point serial dilution) or vehicle control.
-
Add a fixed amount of liver homogenate (e.g., 10-20 μg total protein) to each well.
-
Add NAD+ to a final concentration of ~1 mM.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding all-trans-retinol (e.g., final concentration of 5-10 μM).
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to NADH production) every minute for 30-60 minutes using a plate reader set to 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Enzymatic Assay
Table 3: Example IC50 Determination for this compound
| Parameter | Value |
|---|---|
| Substrate (Retinol) | 10 μM |
| Cofactor (NAD+) | 1 mM |
| Liver Lysate | 20 μ g/well |
| IC50 of this compound | 75.2 nM |
Note: Data are for illustrative purposes only.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Hsd17B13-IN-X to Study Lipid Metabolism in Human Hepatic Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD), and it is implicated in the regulation of hepatic lipid homeostasis.[1][4][5] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][6] This makes HSD17B13 a compelling therapeutic target for these conditions.
The use of potent and selective chemical probes is essential to elucidate the specific biological functions of HSD17B13. This application note describes the use of a representative HSD17B13 inhibitor, hereafter referred to as Hsd17B13-IN-X, to investigate its impact on lipid metabolism within a physiologically relevant, three-dimensional (3D) human hepatic organoid model. Hepatic organoids recapitulate key aspects of liver physiology and disease, providing a robust in vitro system for studying metabolic pathways and evaluating the efficacy of therapeutic compounds.[7][8][9]
Data Presentation
Quantitative data from experiments using HSD17B13 inhibitors should be meticulously recorded. The following tables serve as templates for presenting typical results.
Table 1: Potency of Representative HSD17B13 Inhibitors This table summarizes the in vitro potency of various published HSD17B13 inhibitors. Researchers should determine the IC50 for their specific inhibitor in the relevant assay system.
| Compound Name | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | HSD17B13 | 14 | Biochemical | [10] |
| INI-822 | HSD17B13 | N/A (Phase I) | Clinical Development | [6][11] |
| Hsd17B13-IN-X | HSD17B13 | User Determined | User Assay | N/A |
Table 2: Example qPCR Gene Expression Data in Hepatic Organoids This table illustrates potential changes in the expression of key lipogenic genes in hepatic organoids following treatment with Hsd17B13-IN-X under lipid-loading conditions. Data are presented as fold change relative to a vehicle-treated control.
| Gene Symbol | Gene Name | Vehicle Control | Hsd17B13-IN-X (1 µM) | Fold Change |
| SREBF1 (SREBP-1c) | Sterol Regulatory Element-Binding Transcription Factor 1 | 1.0 | 0.65 | ↓ 1.5x |
| FASN | Fatty Acid Synthase | 1.0 | 0.55 | ↓ 1.8x |
| SCD | Stearoyl-CoA Desaturase | 1.0 | 0.70 | ↓ 1.4x |
| PLIN2 | Perilipin 2 | 1.0 | 0.80 | ↓ 1.25x |
| HSD17B13 | Hydroxysteroid 17-Beta Dehydrogenase 13 | 1.0 | 1.1 | No significant change |
Experimental Protocols & Visualizations
Signaling Pathway of HSD17B13 in Lipid Metabolism
HSD17B13 is localized to the surface of lipid droplets and is thought to play a role in their biogenesis and expansion.[1] Its activity is linked to key lipogenic pathways, including the SREBP-1c transcription factor, which regulates the expression of genes involved in fatty acid and triglyceride synthesis.[1][12] Inhibition of HSD17B13 is hypothesized to reduce the accumulation of lipids in hepatocytes.
Caption: HSD17B13 activity in the lipogenic pathway and the inhibitory action of Hsd17B13-IN-X.
Protocol 1: Culture and Differentiation of Human Hepatic Organoids
This protocol is adapted from established methods for culturing liver organoids from primary human tissue or iPSCs.[13][14][15][16]
Materials:
-
Human liver tissue or pluripotent stem cells (hPSCs)
-
Cultrex™ UltiMatrix RGF Basement Membrane Extract (BME)
-
Liver Organoid Expansion Medium (see Table 3)
-
Liver Organoid Differentiation Medium (see Table 4)
-
Collagenase IV, TrypLE™ Express, DNase I
-
Advanced DMEM/F-12, PBS
Procedure:
-
Isolation: Isolate hepatic progenitor cells from tissue via enzymatic digestion or differentiate hPSCs towards a hepatic fate using established protocols.
-
Seeding: Resuspend cell pellets in a 2:1 mixture of BME and Expansion Medium. Seed 10-15 µL droplets into a 12-well suspension plate.
-
Solidification: Invert the plate and incubate at 37°C for 15-30 minutes to solidify the BME domes.
-
Expansion: Gently add 750 µL of pre-warmed Expansion Medium to each well. Culture at 37°C and 5% CO₂.
-
Maintenance: Replace the medium every 2-3 days. Passage organoids every 7-10 days by mechanically or enzymatically disrupting them and re-plating in fresh BME.
-
Differentiation: To induce a mature hepatocyte-like phenotype, replace the Expansion Medium with Differentiation Medium. Culture for an additional 11-13 days, replacing the medium every 2 days.[15]
Table 3: Liver Organoid Expansion Medium
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base |
| R-spondin1 | 5% (v/v) |
| Noggin | 100 ng/mL |
| EGF | 50 ng/mL |
| HGF | 50 ng/mL |
| FGF10 | 100 ng/mL |
| Nicotinamide | 10 mM |
| N-acetyl-L-cysteine | 1 mM |
| B27 Supplement | 1x |
| Gastrin I | 100 ng/mL |
Table 4: Liver Organoid Differentiation Medium
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base |
| Noggin | 25 ng/mL |
| HGF | 25 ng/mL |
| Dexamethasone | 10 µM |
| Oncostatin M | 20 ng/mL |
| B27 Supplement | 1x |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from organoid culture to final data analysis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 7. cherrybiotech.com [cherrybiotech.com]
- 8. Recapitulating lipid accumulation and related metabolic dysregulation in human liver-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. stemcell.com [stemcell.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-24 solubility and stability in culture media
Technical Support Center: Hsd17B13 Inhibitors
Disclaimer: Specific solubility and stability data for a compound named "Hsd17B13-IN-24" are not publicly available. This guide provides troubleshooting advice based on the properties of structurally related and commercially available Hsd17B13 inhibitors, such as HSD17B13-IN-2, and general best practices for working with hydrophobic small molecules in cell culture. Researchers should always refer to the manufacturer-provided datasheet for their specific compound lot.
Frequently Asked Questions (FAQs)
Q1: My Hsd17B13 inhibitor is precipitating out of solution when I add it to my cell culture medium. What's causing this and how can I fix it?
A1: Precipitation in aqueous culture media is a common issue for hydrophobic small molecules. The primary cause is the low solubility of the compound in water-based solutions after being diluted from a high-concentration organic stock (typically DMSO).
Troubleshooting Steps:
-
Check Stock Solution Concentration: Ensure your stock solution is not oversaturated. Small molecules can precipitate from DMSO if stored improperly or if the concentration is too high. Briefly warm the stock solution to 37°C and vortex gently before use to ensure everything is dissolved.
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to a large volume of media. This causes rapid dilution and "solvent shock," leading to precipitation. Instead, perform a serial dilution or add the stock to a small volume of media first, mixing gently, before adding it to the final culture volume.
-
Reduce Final Concentration: The final concentration of the inhibitor in your media may be above its solubility limit. Perform a dose-response experiment to determine if a lower, more soluble concentration is still effective.
-
Increase Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and increase their apparent solubility. If your protocol allows, increasing the FBS percentage (e.g., from 5% to 10%) may help keep the inhibitor in solution.
-
Use a Formulation Solvent: For particularly challenging compounds, co-solvents or surfactants approved for cell culture may be necessary, but these must be carefully validated as they can have independent effects on cells.
Below is a general workflow for preparing your working solution to minimize precipitation.
Hsd17B13-IN-24 treatment duration for optimal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HSD17B13 inhibitors in their experiments. The information is based on the known functions of HSD17B13 and general principles of small molecule inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for achieving maximal inhibition of HSD17B13 activity with a small molecule inhibitor?
The optimal treatment duration can vary depending on the cell type, the specific inhibitor used, and the experimental endpoint. For in vitro studies, a time-course experiment is recommended. Based on studies of HSD17B13's role in lipid metabolism, treatment durations of 24 to 48 hours are often sufficient to observe significant effects on lipid droplet accumulation and gene expression in hepatocyte cell lines.[1] For in vivo studies, treatment duration will depend on the animal model and the specific research question.
Q2: What is the expected cellular localization of HSD17B13?
HSD17B13 is predominantly localized to the surface of lipid droplets within hepatocytes.[2][3] This localization is critical for its function in lipid metabolism. When performing immunofluorescence or subcellular fractionation experiments, you should expect to find HSD17B13 co-localizing with lipid droplet markers such as perilipin 2 (PLIN2) or by using neutral lipid stains like BODIPY or Nile Red.[1]
Q3: What are the key downstream effects of HSD17B13 inhibition?
Inhibition of HSD17B13 is expected to reduce the accumulation of intracellular lipid droplets.[1][4] This is thought to occur through the modulation of pathways involved in lipid synthesis and storage.[5] Researchers can expect to see a decrease in triglyceride content and changes in the expression of genes related to lipid metabolism. Furthermore, some studies suggest that HSD17B13 inhibition can attenuate liver inflammation and fibrosis.[4][6]
Q4: Are there any known off-target effects of HSD17B13 inhibition to be aware of?
While specific off-target effects will depend on the inhibitor used, it is important to consider the broader family of 17-beta-hydroxysteroid dehydrogenases (HSD17Bs), which consists of 15 members involved in various metabolic processes.[5] When using a novel inhibitor, it is advisable to perform counter-screening against other HSD17B family members to ensure selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in lipid droplet accumulation after inhibitor treatment. | 1. Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low. 2. Insufficient treatment duration: The treatment time may not be long enough to observe a phenotypic change. 3. Cell health: The cells may be unhealthy or stressed, affecting their response to treatment. 4. Lipid loading conditions: The concentration or duration of fatty acid treatment (e.g., oleic acid) may be too high, overwhelming the effect of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. 3. Check cell viability using methods like Trypan Blue exclusion or an MTT assay. Ensure cells are in the logarithmic growth phase before treatment. 4. Optimize the concentration and incubation time of the fatty acid used to induce lipid accumulation. |
| Inconsistent results between experimental replicates. | 1. Variability in cell density: Differences in cell seeding density can affect cellular metabolism and response to treatment. 2. Inhibitor stability: The inhibitor may be unstable in culture medium over the course of the experiment. 3. Pipetting errors: Inaccurate pipetting can lead to variations in inhibitor or reagent concentrations. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh inhibitor solutions for each experiment and minimize freeze-thaw cycles. Consider the stability of the compound in your specific culture medium and conditions. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell toxicity. | 1. High inhibitor concentration: The inhibitor concentration may be cytotoxic. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration of the inhibitor. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle-only control in your experiments. |
Experimental Protocols
In Vitro Inhibition of HSD17B13 and Lipid Droplet Analysis
Objective: To assess the efficacy of an HSD17B13 inhibitor in reducing oleic acid-induced lipid accumulation in hepatocytes.
Materials:
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Human hepatocyte cell line (e.g., HepG2, Huh7)
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Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
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HSD17B13 inhibitor
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Oleic acid (OA)
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Bovine Serum Albumin (BSA), fatty acid-free
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Nile Red or BODIPY 493/503 stain
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DAPI (4',6-diamidino-2-phenylindole)
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Phosphate-buffered saline (PBS)
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Formaldehyde or paraformaldehyde for cell fixation
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a multi-well plate suitable for microscopy at a density that will result in 70-80% confluency at the time of treatment.
-
Oleic Acid-BSA Complex Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free BSA.
-
Cell Treatment:
-
After cells have adhered, replace the medium with fresh medium containing the desired concentrations of the HSD17B13 inhibitor or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Add the oleic acid-BSA complex to the wells to induce lipid droplet formation (a typical concentration is 200-400 µM).[1]
-
Incubate for 24 hours.[1]
-
-
Staining:
-
Wash the cells twice with PBS.
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Fix the cells with 4% formaldehyde or paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain for lipid droplets using Nile Red or BODIPY 493/503 according to the manufacturer's protocol.
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Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the lipid droplet area or intensity per cell using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Proposed mechanism of HSD17B13 action in hepatic steatosis.
Caption: General experimental workflow for testing an HSD17B13 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Hsd17B13-IN-24
Welcome to the technical support center for Hsd17B13-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
While specific physicochemical data for this compound is not publicly available, it is structurally related to other Hsd17B13 inhibitors, which are often hydrophobic and exhibit poor aqueous solubility. For instance, Hsd17B13-IN-2 is readily soluble in DMSO, a common characteristic of this compound class.[1] It is therefore prudent to assume that this compound has low water solubility and will require a specialized formulation for in vivo administration.
Q2: What is a good starting point for formulating this compound for in vivo studies?
A common and effective approach for initial in vivo studies of poorly soluble compounds is to use a co-solvent system. For a related compound, Hsd17B13-IN-9, a formulation of 10% DMSO in corn oil has been successfully used.[2] This type of formulation is relatively simple to prepare and is often well-tolerated in common animal models for oral or parenteral administration.
Q3: Are there alternative formulation strategies if a simple co-solvent system is not effective?
Yes, several alternative strategies can be employed to enhance the bioavailability of poorly soluble compounds.[3][4] These can be broadly categorized as follows:
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Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLCs). These formulations can improve solubility and enhance absorption via the lymphatic system.[5]
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Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4]
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Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the solubility and dissolution rate can be significantly increased.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[3]
The choice of formulation strategy will depend on the specific properties of this compound, the desired route of administration, and the experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation. | The concentration of the compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO). - Gently warm the vehicle during dissolution. - Consider a different vehicle or formulation strategy (see Table 1). |
| Inconsistent or low drug exposure in vivo. | - Poor absorption from the administration site. - Rapid metabolism. - Precipitation of the drug at the injection site or in the GI tract. | - Switch to a different route of administration (e.g., from oral to intraperitoneal). - Increase the dose (if tolerated). - Employ a more advanced formulation strategy to improve solubility and absorption (see Table 1). |
| Toxicity or adverse effects observed in animal models. | The formulation vehicle or the high concentration of the co-solvent may be causing toxicity. | - Reduce the concentration of the co-solvent. - Explore alternative, less toxic vehicles such as aqueous solutions with cyclodextrins or lipid-based formulations. - Conduct a vehicle toxicity study in parallel. |
| Difficulty in achieving a homogenous suspension. | The particle size of the compound is too large or it is not properly wetted. | - Use sonication or homogenization to reduce particle size. - Add a surfactant to the formulation to improve wetting. - Consider micronization or creating a nanosuspension. |
Summary of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Systems | Solubilizing the drug in a mixture of a water-miscible organic solvent and an oil or aqueous base. | Simple to prepare, suitable for early-stage studies. | Potential for drug precipitation upon dilution in vivo, risk of vehicle toxicity. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids. | Enhances solubility and can improve lymphatic absorption, bypassing first-pass metabolism. | More complex to develop and characterize. |
| Nanosuspensions | The drug is formulated as nanocrystals stabilized by surfactants or polymers. | Increases surface area, leading to faster dissolution and improved absorption. | Requires specialized equipment for production (e.g., high-pressure homogenizer). |
| Amorphous Solid Dispersions | The crystalline drug is converted to an amorphous state and dispersed in a polymer matrix. | Significantly increases aqueous solubility and dissolution rate. | Can be physically unstable and revert to the crystalline form. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. | Increases aqueous solubility and is suitable for parenteral formulations. | Can have a limited drug-loading capacity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (10% DMSO in Corn Oil)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
In a separate sterile tube, add the required volume of sterile corn oil (90% of the final volume).
-
Slowly add the DMSO stock solution to the corn oil while vortexing to ensure proper mixing.
-
If the solution appears cloudy or contains particulates, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the final formulation for homogeneity before administration.
Protocol 2: In Vivo Bioavailability Study Design
Objective: To determine the pharmacokinetic profile of this compound following administration of a specific formulation.
Animals:
-
Male C57BL/6 mice (8-10 weeks old) or other appropriate strain.
-
Acclimatize animals for at least one week before the experiment.
Procedure:
-
Divide animals into groups (e.g., n=3-5 per time point).
-
Administer the this compound formulation via the desired route (e.g., oral gavage or intraperitoneal injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Workflow for formulation development and in vivo testing.
Caption: Simplified HSD17B13 signaling in liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Technical Support Center: Mitigating Hsd17B13-IN-24-Induced Cytotoxicity in Cell Culture
Disclaimer: The following information is provided for research purposes only. As "Hsd17B13-IN-24" is a designation not currently found in published scientific literature, this guide addresses general principles of mitigating cytotoxicity that may be induced by a small molecule inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13). The protocols and troubleshooting advice are based on established cell culture and toxicology methodologies.
Troubleshooting Guide & FAQs
This section provides answers to common questions researchers may have when encountering cytotoxicity with a novel Hsd17B13 inhibitor.
Q1: We are observing significant cell death in our cultures treated with this compound. What are the first steps to troubleshoot this issue?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial. Here are the initial steps:
-
Confirm the Health of Your Cells: Before treating with the inhibitor, ensure your cell cultures are healthy, sub-confluent, and free from contamination. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response experiment with a broad range of this compound concentrations and vary the incubation time. This will help you determine the EC50 (half-maximal effective concentration) for Hsd17B13 inhibition and the CC50 (half-maximal cytotoxic concentration). The goal is to find a therapeutic window where the inhibitor is effective without causing excessive cell death.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control with the same concentration of solvent as used in your highest inhibitor concentration.
-
Check for Contamination: Test your compound stock and media for microbial or chemical contamination that could be contributing to the observed cytotoxicity.
Q2: How can we determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?
A2: Differentiating between apoptosis and necrosis is key to understanding the cytotoxic mechanism. We recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
The staining pattern will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: Yes, off-target effects are a common cause of toxicity for small molecule inhibitors. To investigate this:
-
Perform a literature search: Look for known off-target effects of similar chemical scaffolds.
-
Use a structurally distinct Hsd17B13 inhibitor: If available, compare the effects of this compound with another Hsd17B13 inhibitor that has a different chemical structure. If both compounds produce similar on-target effects but different toxicity profiles, it suggests off-target effects are at play.
-
Rescue experiment: If you can genetically rescue the phenotype by overexpressing Hsd17B13, it would suggest the effect is on-target.
-
Broad-panel kinase and receptor screening: If resources permit, screen this compound against a panel of kinases and G-protein coupled receptors to identify potential off-target interactions.
Q4: Hsd17B13 is involved in lipid metabolism. Could this be related to the cytotoxicity we are observing?
A4: Absolutely. Hsd17B13 is a lipid droplet-associated protein, and its inhibition can alter lipid homeostasis.[1][2] This disruption could lead to lipotoxicity. Consider investigating the following:
-
Lipid Accumulation: Stain cells with a neutral lipid dye (e.g., Oil Red O or BODIPY) to visualize and quantify lipid droplet accumulation.
-
Oxidative Stress: Altered lipid metabolism can lead to the generation of reactive oxygen species (ROS). Measure ROS levels using fluorescent probes like DCFDA.
-
Mitochondrial Dysfunction: Lipotoxicity is often associated with mitochondrial impairment. Assess mitochondrial health by measuring mitochondrial membrane potential (e.g., with TMRE or JC-1 stain) and cellular ATP levels.
Experimental Protocols
Here are detailed protocols for key experiments to investigate and mitigate this compound-induced cytotoxicity.
Dose-Response Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)
This protocol allows for the differentiation of apoptotic and necrotic cells by flow cytometry.
Materials:
-
Your cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include positive (e.g., staurosporine-treated) and negative controls.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Summarize your quantitative data in clear and concise tables.
Table 1: Dose-Response Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated) | 100 ± 5.2 |
| 0 (Vehicle) | 98.7 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 82.1 ± 7.3 |
| 10 | 51.5 ± 8.9 |
| 50 | 23.4 ± 5.5 |
| 100 | 8.9 ± 3.2 |
Table 2: Analysis of Cell Death Mechanism by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated | 95.1 | 2.3 | 2.6 |
| Vehicle | 94.5 | 2.8 | 2.7 |
| This compound (10 µM) | 60.2 | 25.7 | 14.1 |
| Staurosporine (1 µM) | 15.8 | 65.3 | 18.9 |
Visualizations
Experimental Workflow
Caption: A general workflow for investigating and mitigating cytotoxicity.
Hypothetical Signaling Pathway of Hsd17B13 Inhibitor-Induced Cytotoxicity
Caption: A hypothetical pathway of Hsd17B13 inhibitor-induced cytotoxicity.
References
Technical Support Center: Refining Delivery of Hsd17B13 Inhibitors in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13 inhibitors, with a focus on refining delivery methods for a representative hydrophobic small molecule inhibitor, hereafter referred to as Hsd17B13-IN-24, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4] Increased levels of Hsd17B13 are linked to the development of non-alcoholic fatty liver disease (NAFLD).[2][3][4] Conversely, individuals with naturally occurring loss-of-function variants in the Hsd17B13 gene show a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of chronic liver diseases.[2][5]
Q2: What is the proposed mechanism of action for Hsd17B13?
Hsd17B13 is believed to play a role in lipid metabolism. One proposed mechanism is that it promotes the maturation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that activates genes involved in de novo lipogenesis (the synthesis of fatty acids).[1] This leads to an increase in lipid droplet size and number in liver cells.[5] Additionally, Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, which may also influence liver pathology.[5][6]
Q3: What is this compound and what are its general properties?
This compound is a representative small molecule inhibitor designed to block the enzymatic activity of Hsd17B13. Like many small molecule inhibitors, it is characterized by its hydrophobicity, which can present challenges for its delivery in aqueous biological systems.[7][8] Effective formulation is therefore critical for achieving desired therapeutic concentrations in the target organ, the liver.
Q4: Are there any known Hsd17B13 inhibitors with published data?
Yes, one such inhibitor is BI-3231. It is a potent and selective inhibitor of Hsd17B13.[9][10] Pharmacokinetic studies in mice have shown that after oral administration, BI-3231 exhibits extensive accumulation and retention in the liver compared to plasma.[9][11][12] This liver-targeting property is highly desirable for treating liver diseases. Another therapeutic approach in clinical trials involves RNA interference using rapirosiran, which targets the messenger RNA of Hsd17B13 to reduce its expression.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | High hydrophobicity of the compound. | - Use a co-solvent system (e.g., DMSO, ethanol, PEG400).[8] - Explore the use of surfactants or cyclodextrins to improve solubility. - Consider formulating as a solid dispersion with a hydrophilic carrier.[8] |
| Precipitation of the compound upon injection into the animal. | The formulation is not stable in the physiological environment (e.g., blood). | - Decrease the concentration of the inhibitor in the formulation. - Increase the proportion of solubilizing agents in the vehicle. - Consider alternative delivery routes that may be more tolerant of the formulation (e.g., oral gavage vs. intravenous injection). |
| Low or variable drug exposure in the liver. | Inefficient absorption or rapid metabolism of the inhibitor. | - Optimize the formulation to enhance bioavailability (e.g., using lipid-based formulations for oral delivery). - For oral administration, ensure consistent dosing with respect to the animal's feeding cycle. - Evaluate different dosing routes (e.g., oral, intraperitoneal, intravenous) to determine the most effective delivery method. |
| Observed toxicity or adverse effects in animal models. | Off-target effects of the inhibitor or toxicity of the delivery vehicle. | - Conduct a dose-response study to identify the maximum tolerated dose. - Prepare a vehicle-only control group to assess the toxicity of the formulation components. - Reduce the concentration of potentially toxic excipients like DMSO. |
| Inconsistent results between experiments. | Variability in formulation preparation, animal handling, or dosing technique. | - Standardize the formulation protocol, including mixing times and temperatures. - Ensure accurate and consistent administration volumes based on animal body weight. - Acclimate animals to the experimental procedures to minimize stress-induced variability. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes a common method for formulating a hydrophobic compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
First, add the DMSO to the this compound powder and vortex thoroughly until the compound is fully dissolved.
-
Add the PEG400 and vortex again until the solution is clear.
-
Add the Tween 80 and vortex to mix.
-
Finally, add the saline in small increments while vortexing to avoid precipitation.
-
If necessary, sonicate the final formulation for 5-10 minutes to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: Administration and Sample Collection for Pharmacokinetic Analysis
This protocol outlines the procedure for administering the formulated inhibitor and collecting samples to assess its concentration in plasma and liver.
Materials:
-
Formulated this compound
-
Appropriate animal model (e.g., C57BL/6 mice or a humanized Hsd17B13 mouse model)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (with access to water) before dosing, if required by the study design.
-
Administer the formulated this compound via oral gavage at the desired dose.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours post-dose), anesthetize a cohort of animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Perfuse the liver with cold saline to remove residual blood.
-
Excise the liver, weigh it, and immediately snap-freeze it in liquid nitrogen.
-
Store plasma and liver samples at -80°C until analysis by a suitable method like LC-MS/MS.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for the known Hsd17B13 inhibitor, BI-3231, in mice after a single oral administration. This data can serve as a reference for expected outcomes with a similar inhibitor like this compound.
Table 1: Pharmacokinetic Parameters of BI-3231 in Mice (50 µmol/kg, Oral Administration)
| Parameter | Plasma | Liver |
| Tmax (h) | ~1 | ~8 |
| Cmax | Low | High |
| Exposure (AUC) | Low | Extensive and sustained |
| Retention at 72h | Negligible | Significant |
Data adapted from studies on BI-3231 showing extensive liver accumulation and retention.[9][11]
Visualizations
Hsd17B13 Signaling Pathway in NAFLD
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the efficacy of Hsd17B13-IN-24 against known HSD17B13 inhibitors
Comparative Efficacy of HSD17B13 Inhibitors: A Validation Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides a comparative analysis of a novel investigational compound, Hsd17B13-IN-24, against other known HSD17B13 inhibitors. The data presented for this compound is hypothetical and for illustrative purposes, as it is not a publicly documented compound.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in-vitro efficacy and developmental status of this compound and other selected HSD17B13 inhibitors.
| Compound | Type | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Selectivity | Key Findings | Development Stage |
| This compound | Small Molecule | 0.8 nM | 10 nM | >12,000-fold vs. HSD17B11 | Potent inhibition of retinol dehydrogenase activity and reduction of fibrotic markers in-vitro. | Preclinical (Hypothetical) |
| BI-3231 | Small Molecule | 1 nM | 13 nM | >10,000-fold vs. HSD17B11[1] | Well-characterized chemical probe; reduces triglyceride accumulation and lipotoxic effects in hepatocytes.[2] | Preclinical[3] |
| INI-822 | Small Molecule | Low nM potency | Not specified | >100-fold vs. other HSD17B family members | Orally bioavailable; demonstrated favorable pharmacokinetic profile in Phase 1 trials.[1][4] Decreased fibrotic proteins in a human liver-on-a-chip model.[5] | Phase 1 Clinical Trials[1] |
| EP-036332 | Small Molecule | 82 nM | 71 nM | >7,000-fold vs. HSD17B1 | Showed anti-inflammatory effects in a mouse model of autoimmune hepatitis. | Preclinical |
| EP-040081 | Small Molecule | 79 nM | 74 nM | >1,265-fold vs. HSD17B1 | Demonstrated hepatoprotective and anti-inflammatory properties. | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor efficacy. Below are protocols for key experiments.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13 and the potency of inhibitors.[6]
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 24-well plates one day prior to transfection.
-
Cells are transfected with a plasmid expressing human HSD17B13 using a suitable transfection reagent. An empty vector is used as a negative control.
-
-
Inhibitor and Substrate Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound).
-
After a pre-incubation period (e.g., 1 hour), all-trans-retinol (the substrate) is added to the medium at a final concentration of 2-5 µM.
-
Cells are incubated for 6-8 hours.
-
-
Quantification of Retinoids:
-
The culture medium is collected, and retinoids (retinaldehyde and retinoic acid) are extracted.
-
Quantification is performed using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The production of retinaldehyde is normalized to the total protein concentration in the cell lysate.
-
IC50 values are calculated by plotting the percent inhibition of retinaldehyde formation against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to the target protein in a cellular environment.
-
Cell Treatment:
-
HepG2 cells, which endogenously express HSD17B13, are treated with the test inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
Aliquots are heated at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Protein Analysis:
-
The heated lysates are centrifuged to pellet aggregated proteins.
-
The supernatant containing the soluble protein fraction is analyzed by Western blot using an anti-HSD17B13 antibody.
-
-
Data Analysis:
-
The amount of soluble HSD17B13 at each temperature is quantified.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In-Vitro Fibrosis Assay (Liver-on-a-Chip Model)
This assay evaluates the anti-fibrotic potential of HSD17B13 inhibitors in a more physiologically relevant 3D cell culture system.[5]
-
Model System:
-
A co-culture of primary human hepatocytes, hepatic stellate cells, and Kupffer cells is established in a microfluidic device.
-
-
Treatment:
-
The culture is maintained in a high-fat medium to induce a disease phenotype.
-
The test inhibitor is continuously perfused through the system at various concentrations for an extended period (e.g., 16 days).
-
-
Endpoint Analysis:
-
The levels of fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and collagen type I, are measured in the cell culture or effluent medium by ELISA or immunofluorescence.
-
-
Data Analysis:
-
A dose-dependent reduction in fibrotic markers indicates anti-fibrotic efficacy.
-
Visualizations
HSD17B13 Signaling Pathways
The following diagram illustrates the known and putative signaling pathways involving HSD17B13 in the liver. HSD17B13 is a lipid droplet-associated enzyme that metabolizes retinol and other lipid substrates. Its activity is implicated in pathways related to lipid metabolism and inflammation, which are central to the pathogenesis of MASH.
Caption: HSD17B13 signaling in hepatic lipid metabolism and inflammation.
Experimental Workflow for HSD17B13 Inhibitor Validation
This diagram outlines a typical workflow for the preclinical validation of a novel HSD17B13 inhibitor.
Caption: Preclinical validation workflow for HSD17B13 inhibitors.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 5. inipharm.com [inipharm.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Battle for HSD17B13: A Comparative Analysis of a Small Molecule Inhibitor Versus siRNA-Mediated Knockdown
For researchers and drug development professionals navigating the landscape of therapeutic strategies for liver diseases, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising avenue. This enzyme, predominantly expressed in the liver, is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Two principal modalities for modulating HSD17B13 activity are currently under intense investigation: small molecule inhibitors, exemplified by Hsd17B13-IN-24, and siRNA-mediated gene knockdown. This guide provides a comparative analysis of these two approaches, supported by available experimental data, to aid in the informed selection of research tools and therapeutic development strategies.
At a Glance: this compound vs. siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA-mediated HSD17B13 Knockdown |
| Mechanism of Action | Directly binds to the HSD17B13 protein, inhibiting its enzymatic activity. | Prevents the translation of HSD17B13 mRNA into protein, leading to reduced protein levels. |
| Target Level | Protein | mRNA |
| Mode of Delivery | Systemic or targeted delivery, oral bioavailability is a key development goal. | Primarily liver-targeted delivery via conjugation with N-acetylgalactosamine (GalNAc). |
| Onset of Action | Rapid, dependent on pharmacokinetic properties. | Slower, requires cellular uptake, RISC loading, and mRNA degradation. |
| Duration of Effect | Dependent on drug half-life and dosing frequency. | Long-lasting, can persist for weeks to months after a single dose. |
| Specificity | Potential for off-target effects on other proteins with similar binding sites. | High on-target specificity due to sequence-dependent binding; potential for off-target effects through miRNA-like interactions. |
| Clinical Development | Preclinical and early clinical stages. | Advanced clinical development, with some candidates in Phase 1 and 2 trials. |
Delving into the Mechanisms
The fundamental difference between this compound and siRNA lies in their molecular targets and mechanisms of action.
This compound , as a small molecule inhibitor, functions at the protein level. It is designed to fit into the active site or an allosteric site of the HSD17B13 enzyme, thereby blocking its catalytic function. This direct inhibition of the protein's activity has the potential for a rapid onset of action, contingent on the compound's ability to reach its target in sufficient concentrations.
HSD17B13 Inhibition: A Novel Approach to NASH Treatment Compared to Other Small Molecule Inhibitors
A new frontier in the treatment of non-alcoholic steatohepatitis (NASH) is the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly found in the liver. This emerging therapeutic strategy, represented by molecules like the hypothetical Hsd17B13-IN-24, offers a distinct mechanism of action compared to the broader landscape of small molecule inhibitors currently in development for this complex metabolic disease.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation, inflammation, and cellular damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The role of HSD17B13 in liver disease has been illuminated by human genetic studies, which have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases.[2][3][4] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage.
HSD17B13 is a lipid droplet-associated protein within hepatocytes.[5][6] Its enzymatic activity is implicated in several metabolic pathways, including steroid, lipid, and retinol metabolism.[2][7] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in liver cells.[8] Inhibition of HSD17B13 is therefore hypothesized to protect against liver damage by modulating these metabolic processes and reducing lipotoxicity.
This guide provides a comparative overview of the therapeutic strategy of HSD17B13 inhibition versus other major classes of small molecule inhibitors for NASH, with a focus on their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy.
Mechanism of Action: A Comparative Overview
The diverse pathophysiology of NASH has led to the development of therapeutic agents that target different aspects of the disease, including metabolic dysregulation, inflammation, and fibrosis. HSD17B13 inhibitors represent a targeted approach focused on hepatocyte-specific lipid metabolism.
dot
Figure 1. Simplified signaling pathways of HSD17B13 inhibition versus other NASH inhibitors.
As illustrated in Figure 1, this compound directly targets the HSD17B13 enzyme, leading to a specific modulation of hepatic lipid metabolism and a reduction in lipotoxicity. In contrast, other small molecule inhibitors for NASH often target broader metabolic pathways:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These nuclear receptors regulate gene expression involved in lipid metabolism and inflammation.[9] Lanifibranor, a pan-PPAR agonist, is currently in clinical development.[10]
-
Farnesoid X Receptor (FXR) Agonists: FXR is a key regulator of bile acid, lipid, and glucose metabolism. Obeticholic acid is an example of an FXR agonist that has been investigated for NASH.[9]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC enzymes are crucial for de novo lipogenesis, the process of synthesizing fatty acids. Inhibiting ACC aims to reduce the fat content in the liver.[9]
Comparative Efficacy Data
While clinical data for specific HSD17B13 inhibitors like this compound are not yet widely available, preclinical studies with tool compounds and RNA interference have demonstrated the potential of this target. For instance, another small molecule inhibitor of HSD17B13, INI-678, has been shown to decrease biomarkers of fibrosis in a human liver cell-based model of NASH.[2]
The following table summarizes representative data for different classes of NASH inhibitors from various stages of research.
| Inhibitor Class | Compound Example | Model/Study Population | Key Findings | Reference |
| HSD17B13 Inhibitor | INI-678 | 3D "liver-on-a-chip" model | Decreased α-SMA (35.4%) and collagen type 1 (42.5%) | [2] |
| PPAR Agonist | Lanifibranor | Phase II Clinical Trial | Resolution of NASH without worsening of fibrosis | [10] |
| FXR Agonist | Obeticholic Acid | Phase III Clinical Trial | Improvement in fibrosis with no worsening of NASH | [9] |
| ACC Inhibitor | GS-0976 | Phase II Clinical Trial | Reduction in hepatic fat content | [11] |
| GLP-1 Receptor Agonist | Semaglutide | Phase IIb Clinical Trial | NASH resolution with no worsening of liver fibrosis | [12] |
Experimental Protocols
The evaluation of NASH therapies involves a range of in vitro and in vivo models, as well as clinical trials with histological endpoints.
In Vitro Fibrosis Assay (as used for INI-678):
-
Model: A three-dimensional "liver-on-a-chip" model using primary human hepatocytes, hepatic stellate cells, and Kupffer cells.
-
Treatment: Cells are treated with a combination of fatty acids and inflammatory stimuli to induce a NASH phenotype.
-
Inhibitor Application: The HSD17B13 inhibitor (e.g., INI-678) is added to the culture medium at various concentrations.
-
Endpoint Analysis: After a defined incubation period, cell lysates and supernatants are collected. Levels of fibrosis biomarkers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, are quantified using techniques like ELISA or Western blotting.
dot
Figure 2. A typical workflow for an in vitro fibrosis assay to evaluate NASH inhibitors.
Clinical Trial for NASH with Fibrosis:
-
Patient Population: Patients with biopsy-confirmed NASH and a certain stage of liver fibrosis (e.g., F2-F3).
-
Intervention: Patients are randomized to receive the investigational drug or a placebo for a specified duration (e.g., 52 weeks).
-
Primary Endpoints: The primary efficacy endpoints are typically histological improvements, such as:
-
Resolution of NASH with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of NASH.
-
-
Biopsy Assessment: Liver biopsies are taken at baseline and at the end of treatment and are evaluated by a pathologist blinded to the treatment allocation using a standardized scoring system (e.g., the NASH Clinical Research Network scoring system).[13]
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising new therapeutic strategy for NASH. Its targeted mechanism of action within the hepatocyte offers a distinct approach compared to other small molecule inhibitors that act on broader metabolic and inflammatory pathways. While early preclinical data for HSD17B13 inhibitors are encouraging, further clinical studies are needed to establish the efficacy and safety of compounds like this compound in patients with NASH. The ongoing development of a diverse pipeline of drugs with different mechanisms of action holds promise for future combination therapies that may be required to address the multifaceted nature of this disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. sanbio.nl [sanbio.nl]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Current, emerging, and potential therapies for non-alcoholic steatohepatitis [frontiersin.org]
- 10. Non-Alcoholic Fatty Liver Disease Pipeline Insights Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 11. multi-drug-approaches-to-nash-what-s-in-the-development-pipeline - Ask this paper | Bohrium [bohrium.com]
- 12. Target Therapies for NASH/NAFLD: From the Molecular Aspect to the Pharmacological and Surgical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Cross-validation of Hsd17B13 Inhibitor Effects in Diverse Liver Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While the specific inhibitor "Hsd17B13-IN-24" did not yield specific public data, this guide focuses on the well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231 , to illustrate the cross-validation of inhibitor effects in different liver cell lines. This guide will objectively compare its performance and provide supporting experimental data and protocols.
Introduction to Hsd17B13 and its Inhibition
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Overexpression of Hsd17B13 is linked to increased lipid accumulation in hepatocytes, a key feature of NAFLD.[3][4] Conversely, loss-of-function genetic variants in Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, highlighting its therapeutic potential.[5][6] The development of small molecule inhibitors targeting Hsd17B13 is an active area of research, with several compounds in preclinical and clinical development, including BI-3231, INI-822 (also known as GSK4532990), EP-036332, and EP-040081.[7][8][9]
This guide will focus on the in vitro effects of BI-3231, a potent and selective inhibitor of Hsd17B13, in mitigating lipotoxic effects in both human and murine hepatocytes.[10][11][12]
Data Presentation: In Vitro Efficacy of BI-3231
The following table summarizes the key quantitative data on the effects of BI-3231 in different liver cell line models.
| Cell Line | Species | Model | Key Findings with BI-3231 Treatment | Reference |
| HepG2 | Human | Palmitic Acid-Induced Lipotoxicity | - Significantly decreased triglyceride accumulation.- Improved cell proliferation and differentiation.- Restored lipid homeostasis.- Increased mitochondrial respiratory function. | [10][11] |
| Primary Mouse Hepatocytes | Murine | Palmitic Acid-Induced Lipotoxicity | - Significantly decreased triglyceride accumulation.- Improved cell proliferation and differentiation.- Restored lipid homeostasis.- Increased mitochondrial respiratory function. | [10][11] |
Comparative Analysis of Hsd17B13 Inhibitors
While direct comparative data for this compound is unavailable, the following table presents information on other known Hsd17B13 inhibitors to provide a broader context of the current landscape.
| Inhibitor | Developer | Key In Vitro Data | Development Stage |
| BI-3231 | Boehringer Ingelheim | Potent and selective inhibitor of human and mouse Hsd17B13 (IC50 = 1 nM for human enzyme).[9] Reduces triglyceride accumulation and improves mitochondrial function in hepatocytes.[10][11] | Preclinical |
| INI-822 (GSK4532990) | Inipharm/GSK | First small molecule inhibitor of Hsd17B13 to enter clinical development.[9] | Phase I Clinical Trial |
| EP-036332 | Enanta Pharmaceuticals | IC50 values of 14 nM for human and 2.5 nM for mouse Hsd17B13.[7] | Preclinical |
| EP-040081 | Enanta Pharmaceuticals | IC50 values of 79 nM for human and 74 nM for mouse Hsd17B13.[7] | Preclinical |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating the findings.
Palmitic Acid-Induced Lipotoxicity Model in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipotoxicity: To induce lipotoxicity, HepG2 cells are treated with palmitic acid (PA). A stock solution of PA is prepared by dissolving it in ethanol and then conjugating it to bovine serum albumin (BSA) in the culture medium. Cells are typically treated with a final concentration of 0.5 mM PA for 24 hours.
-
Inhibitor Treatment: BI-3231 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the nanomolar to micromolar range, either prior to or concurrently with the PA treatment.
-
Endpoint Analysis:
-
Triglyceride Accumulation: Intracellular triglycerides are quantified using a colorimetric assay kit. Cells are lysed, and the triglyceride content is measured spectrophotometrically and normalized to the total protein content.
-
Cell Viability/Proliferation: Cell viability is assessed using assays such as the MTT or WST-1 assay.
-
Mitochondrial Function: Mitochondrial respiration can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer) to determine parameters like basal respiration, ATP production, and maximal respiration.
-
Isolation and Culture of Primary Mouse Hepatocytes
-
Isolation: Primary hepatocytes are isolated from adult male C57BL/6 mice using a two-step collagenase perfusion technique. The liver is perfused in situ, first with a calcium-free buffer and then with a buffer containing collagenase to digest the extracellular matrix.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates in Williams' Medium E supplemented with FBS, insulin, dexamethasone, and antibiotics.
-
Lipotoxicity Induction and Inhibitor Treatment: Similar to the HepG2 model, lipotoxicity is induced with PA, and cells are treated with BI-3231.
-
Endpoint Analysis: The same endpoint analyses as described for HepG2 cells are performed to assess triglyceride accumulation, cell viability, and mitochondrial function.
Visualizations
Signaling Pathway of Hsd17B13 in Hepatocytes
Caption: Hsd17B13's role in lipid droplet metabolism and its inhibition by BI-3231.
Experimental Workflow for In Vitro Inhibitor Testing
Caption: Workflow for evaluating Hsd17B13 inhibitors in liver cell lines.
Logical Relationship of Hsd17B13 Inhibition and Cellular Effectsdot
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. 17beta-hsd13 inhibitors - Articles | BioWorld [bioworld.com]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Hsd17B13 Inhibition: A Comparative Guide to In Vivo Efficacy
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-enriched enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. A growing number of drug candidates, spanning small molecules and RNA interference (RNAi) therapeutics, are under investigation. This guide provides a comparative overview of the in vivo efficacy of prominent therapeutic candidates targeting Hsd17B13, with a focus on experimental data and methodologies. As "Hsd17B13-IN-24" is not yet described in publicly available literature, this comparison focuses on other key therapeutic candidates in development.
Comparative In Vivo Efficacy of Hsd17B13 Therapeutic Candidates
The following table summarizes the available in vivo efficacy data for several Hsd17B13-targeting therapeutic candidates. These candidates have demonstrated promising results in various preclinical models and clinical trials, showcasing the potential of Hsd17B13 inhibition in treating liver diseases such as non-alcoholic steatohepatitis (NASH).
| Therapeutic Candidate | Modality | Model | Key In Vivo Efficacy Data | Reference |
| INI-822 | Small Molecule Inhibitor | Zucker Obese Rats; CDAA-HFD Fed Rats | Decreased ALT levels. Dose-dependent increase in hepatic phosphatidylcholines. Lipidomic changes consistent with protective forms of Hsd17B13.[1][2][3][4] | Inipharm |
| ALN-HSD (Rapirosiran) | RNAi Therapeutic (siRNA) | Humans with NASH | Robust, dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at 400 mg dose). Numerically lower ALT levels and NAFLD activity scores compared to placebo.[5][6][7] | Alnylam Pharmaceuticals & Regeneron |
| ARO-HSD | RNAi Therapeutic (siRNA) | Humans with suspected NASH | Mean reduction of 84% in HSD17B13 mRNA and >83% in protein levels. Mean ALT reduction of 46% from baseline.[8][9][10][11] | Arrowhead Pharmaceuticals |
| EP-036332 & EP-040081 | Small Molecule Inhibitor | Mouse Model of Autoimmune Hepatitis | Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9. Attenuation of gene markers of immune cell activation.[12][13] | Enanta Pharmaceuticals |
| Compound 32 | Small Molecule Inhibitor | Mouse Models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[14] | Researchers from Guangdong Pharmaceutical University |
| BI-3231 | Small Molecule Inhibitor | Mice | Well-characterized chemical probe; in vivo pharmacokinetic data available. Further in vivo evaluation in NASH models is required.[15][16] | Boehringer Ingelheim |
Hsd17B13 Signaling and Therapeutic Intervention
Hsd17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[17][18] The enzyme is involved in lipid and steroid metabolism. The signaling pathway, as currently understood, involves the upregulation of Hsd17B13 by the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[19] By inhibiting Hsd17B13, therapeutic candidates aim to disrupt this pathway and mitigate the downstream pathological effects, such as steatosis and inflammation.
Experimental Protocols for In Vivo Efficacy Assessment
The in vivo evaluation of Hsd17B13 inhibitors typically involves the use of well-established animal models of liver disease. The following is a generalized experimental protocol based on published studies.
Objective: To assess the in vivo efficacy of an Hsd17B13 inhibitor in a diet-induced mouse model of NASH.
Animal Model: Male C57BL/6J mice are commonly used. NASH is induced by feeding a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a specified period (e.g., 8-16 weeks) to induce steatosis, inflammation, and fibrosis.[20]
Experimental Groups:
-
Control Group: Mice fed a standard chow diet.
-
Vehicle Group: Mice fed the CDAA-HFD and treated with the vehicle used to dissolve the test compound.
-
Treatment Group(s): Mice fed the CDAA-HFD and treated with the Hsd17B13 inhibitor at one or more dose levels.
Drug Administration: The inhibitor is typically administered daily via oral gavage.
Key Efficacy Endpoints:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, and Sirius Red for fibrosis) for histological scoring (e.g., NAFLD Activity Score - NAS).
-
Gene Expression Analysis: Hepatic mRNA levels of Hsd17B13 and markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) are quantified by qRT-PCR.
-
Protein Analysis: Hepatic protein levels of Hsd17B13 are measured by Western blot or immunohistochemistry.
-
Lipidomics: Analysis of hepatic and plasma lipid profiles to assess changes in lipid metabolism.
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test, to determine significant differences between the treatment and vehicle groups.
Workflow for In Vivo Efficacy Evaluation
The process of evaluating the in vivo efficacy of a novel Hsd17B13 therapeutic candidate follows a structured workflow, from initial characterization to preclinical proof-of-concept.
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 5. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 9. arrowheadpharma.com [arrowheadpharma.com]
- 10. natap.org [natap.org]
- 11. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
- 14. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 19. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HSD17B13 Inhibitors in a NASH Model: Evaluating BI-3231 in the Context of a Novel Therapeutic Target
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. It represents a significant unmet medical need with no currently approved therapies. Human genetics have identified hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) as a promising therapeutic target for NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its fibrotic complications. This has spurred the development of small molecule inhibitors to mimic this protective effect.
This guide provides a comparative overview of BI-3231, a potent and selective HSD17B13 inhibitor, in the context of preclinical NASH models. As a direct head-to-head comparison with the specifically requested "Hsd17B13-IN-24" is not feasible due to the latter not being a publicly documented compound, this guide will focus on the known preclinical data for BI-3231 and compare its profile with the established effects of HSD17B13 loss-of-function and other publicly disclosed HSD17B13 inhibitors in development.
Performance Comparison of HSD17B13-Targeted Therapies
The following tables summarize the available data for BI-3231 and compare it with the protective effects observed with HSD17B13 loss-of-function variants and preliminary data from other HSD17B13 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound/Variant | Target | Mechanism of Action | IC₅₀ (Human HSD17B13) | Selectivity | Reference |
| BI-3231 | HSD17B13 | Small Molecule Inhibitor | 1 nM | >10,000-fold vs HSD17B11 | [1] |
| HSD17B13 Loss-of-Function Variants (e.g., rs72613567) | HSD17B13 | Genetic Inactivation | N/A | N/A | [2] |
| INI-822 | HSD17B13 | Small Molecule Inhibitor | Data not publicly available | Data not publicly available | [3] |
| ALN-HSD (GSK4532990) | HSD17B13 mRNA | RNA interference (siRNA) | N/A | N/A | [4] |
Table 2: Preclinical and Clinical Efficacy in NASH Models
| Compound/Variant | Model | Key Findings | Reference |
| BI-3231 | In vitro lipotoxicity model (palmitic acid-treated hepatocytes) | - Significantly decreased triglyceride accumulation- Improved hepatocyte proliferation and lipid homeostasis- Restored mitochondrial respiratory function | [5][6] |
| HSD17B13 Loss-of-Function Variants (e.g., rs72613567) | Human studies | - Reduced risk of NASH and advanced fibrosis- Lower levels of liver enzymes (ALT and AST) | [2] |
| INI-822 | In Phase I clinical trials for NASH | Data not yet publicly available | [3] |
| ALN-HSD (GSK4532990) | Phase I study in NASH patients | - Robust target knockdown- Numerically lower liver enzymes and NAFLD Activity Score (NAS) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the preclinical evaluation of HSD17B13 inhibitors for NASH.
Diet-Induced Murine Model of NASH (CDAHFD)
A widely used model to induce NASH with fibrosis is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Diet: Mice are fed a CDAHFD (e.g., A06071302, Research Diets Inc.) ad libitum for a period of 6-16 weeks to induce NASH and fibrosis.[7][8] A control group is fed a standard chow diet.
-
Compound Administration: The HSD17B13 inhibitor (e.g., BI-3231) is formulated in an appropriate vehicle and administered daily via oral gavage at predetermined doses. A vehicle control group receives the formulation excipients alone.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Endpoint Analysis: After the designated treatment period, mice are euthanized, and blood and liver tissues are collected for analysis.
Histological Assessment of NASH
Liver tissue is fixed, processed, and stained to assess the key pathological features of NASH.
-
Tissue Preparation: Liver samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.[9][10]
-
Scoring: A trained pathologist, blinded to the treatment groups, scores the liver sections for:
-
Steatosis: (0-3) based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: (0-2) based on the presence and extent of swollen, rounded hepatocytes.
-
NAFLD Activity Score (NAS): The unweighted sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0-8). A score ≥5 is considered diagnostic of NASH.
-
Fibrosis Staging: (0-4) according to the NASH Clinical Research Network (CRN) criteria, ranging from no fibrosis (F0) to cirrhosis (F4).[11]
-
Biochemical Analysis
Blood and liver tissue are analyzed for key biomarkers of liver injury and metabolic function.
-
Serum Analysis: Blood is collected via cardiac puncture, and serum is separated. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.[12]
-
Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are quantified using a commercially available colorimetric assay.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
Visualizing the Pathway and Experimental Design
HSD17B13 Signaling Pathway in NASH
The precise molecular mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, it is known to be a lipid droplet-associated protein involved in lipid and retinol metabolism. Its inhibition is thought to reduce the production of lipotoxic lipid species.
References
- 1. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 5. researchgate.net [researchgate.net]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the long-term efficacy and safety of Hsd17B13-IN-24 in preclinical models
A comprehensive analysis of the long-term efficacy and safety of targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in preclinical settings, providing a comparative overview of current investigational inhibitors.
Disclaimer: As of November 2025, there is no publicly available preclinical data for a compound specifically designated "Hsd17B13-IN-24." This guide therefore provides a comparative assessment of other publicly disclosed HSD17B13 inhibitors and therapeutic approaches to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
The Role of HSD17B13 in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[6][7][8][9] These findings have positioned HSD17B13 as a promising therapeutic target for these conditions. The overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes and is associated with the progression of NAFLD.[1][6] Conversely, inhibition or knockdown of HSD17B13 is hypothesized to be a hepatoprotective and anti-inflammatory strategy.[6][10]
Preclinical Models for Assessing HSD17B13 Inhibitors
The evaluation of HSD17B13 inhibitors relies on a variety of preclinical models that recapitulate key aspects of human liver disease.[11][12][13] These models are crucial for assessing both the efficacy and safety of novel therapeutic agents.
Commonly Used Preclinical Models:
-
Diet-Induced Models: These are the most frequently used models and involve feeding animals, typically mice, specialized diets to induce liver injury.
-
High-Fat Diet (HFD): Induces obesity, insulin resistance, and hepatic steatosis.[12][14]
-
Methionine and Choline Deficient (MCD) Diet: Rapidly induces steatohepatitis and fibrosis, though it is not associated with obesity or insulin resistance.[12][14]
-
Choline-Deficient L-Amino-Acid Defined (CDAA) Diet: Leads to steatohepatitis, fibrosis, and even hepatocellular carcinoma over a longer duration.[12][14]
-
High-Fat, Fructose, and Cholesterol (FFC) Diet: This diet more closely mimics the metabolic syndrome seen in humans and induces key features of NASH, including steatosis, inflammation, ballooning, and fibrosis.[12]
-
-
Genetic Models: These models utilize genetically engineered mice that are predisposed to developing liver disease.
-
Chemical-Induced Models: Models using agents like carbon tetrachloride (CCl4) are primarily used to study liver fibrosis.[14]
Comparative Efficacy of Investigational HSD17B13 Inhibitors
While specific long-term data is limited, initial preclinical studies on various HSD17B13 inhibitors and knockdown approaches have shown promising results in models of liver disease.
Table 1: Comparison of Preclinical Efficacy of HSD17B13 Inhibitors
| Compound/Approach | Model | Key Efficacy Endpoints | Reference |
| BI-3231 | In vitro | Potent inhibitor of human and mouse HSD17B13. | [15][16] |
| EP-036332 | Concanavalin A-induced liver injury (mouse) | Decreased ALT, TNF-α, IL-1β, and CXCL9. Attenuated markers of immune cell activation. | [10] |
| EP-040081 | Concanavalin A-induced liver injury (mouse) | Decreased ALT, TNF-α, IL-1β, and CXCL9. Attenuated markers of immune cell activation. | [10] |
| shRNA-mediated knockdown | High-Fat Diet (mouse) | Markedly improved hepatic steatosis. Decreased serum ALT and markers of liver fibrosis. | [17][18] |
| Antisense oligonucleotide (ASO) | MASH-like hepatic fibrosis model | Suppressed HSD17B13 gene expression and modulated hepatic steatosis. No significant impact on fibrosis. | [19] |
Safety and Tolerability in Preclinical Models
Preclinical safety evaluation is a critical component of drug development. For HSD17B13 inhibitors, this involves assessing potential on-target and off-target toxicities.
Table 2: Preclinical Safety Data for HSD17B13-Targeted Therapies
| Compound/Approach | Model | Safety/Tolerability Findings | Reference |
| EP-036332 & EP-040081 | Concanavalin A-induced liver injury (mouse) | No changes in liver and spleen size were reported. | [10] |
| shRNA-mediated knockdown | High-Fat Diet (mouse) | No adverse effects on body weight, adiposity, or glycaemia were noted. | [17] |
| AZD7503 (siRNA) | Human Clinical Trial (Phase I) | Primary outcome measures focus on safety and tolerability through physical examinations, vital signs, ECGs, and laboratory assessments. | [20] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro HSD17B13 Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Purified recombinant human HSD17B13 enzyme is used. Estradiol or retinol can be used as a substrate, with NAD+ as a cofactor.[15][16]
-
Compound Incubation: The test compound (e.g., this compound) is pre-incubated with the enzyme and NAD+.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The conversion of NAD+ to NADH is monitored by measuring the change in fluorescence or absorbance.
-
Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Assay for HSD17B13 Activity:
-
Cell Culture: Human hepatocyte cell lines (e.g., Huh7 or HepG2) are cultured under standard conditions.
-
Transfection/Transduction: Cells are engineered to overexpress HSD17B13.[1]
-
Lipid Loading: Cells are treated with oleic acid to induce lipid droplet formation.[1]
-
Compound Treatment: The cells are then treated with the HSD17B13 inhibitor.
-
Endpoint Measurement: Changes in lipid accumulation can be quantified by staining with dyes like Oil Red O or BODIPY, followed by imaging and analysis. Levels of relevant biomarkers in the cell lysate or supernatant can also be measured.[1]
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model:
-
Animal Model: Male C57BL/6J mice are fed a high-fat, fructose, and cholesterol diet for a specified period to induce NASH.[12]
-
Compound Administration: The HSD17B13 inhibitor is administered orally or via another appropriate route at various dose levels for a defined treatment duration.
-
Monitoring: Body weight, food intake, and other relevant physiological parameters are monitored throughout the study.
-
Terminal Procedures: At the end of the study, blood and liver tissue are collected.
-
Efficacy Endpoints:
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Histopathology: Liver sections are stained with H&E for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is determined.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation, fibrosis, and lipid metabolism is quantified by qRT-PCR.
-
Visualizing Pathways and Processes
Caption: Proposed signaling pathway of HSD17B13 in the pathogenesis of liver disease.
Caption: Experimental workflow for preclinical evaluation of an HSD17B13 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 8. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 11. tno.nl [tno.nl]
- 12. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Xia & He Publishing [xiahepublishing.com]
- 20. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
